Methyl (2-(hydroxymethyl)phenyl)carbamate
Description
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Properties
IUPAC Name |
methyl N-[2-(hydroxymethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)10-8-5-3-2-4-7(8)6-11/h2-5,11H,6H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCPWLXCDKFGEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001044603 | |
| Record name | (2-Hydroxymethyl-phenyl)carbamic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001044603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117550-36-4 | |
| Record name | (2-Hydroxymethyl-phenyl)carbamic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001044603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl (2-(hydroxymethyl)phenyl)carbamate
This guide provides a comprehensive overview of the synthesis of Methyl (2-(hydroxymethyl)phenyl)carbamate, a valuable intermediate in the development of novel therapeutics and other fine chemicals. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. It emphasizes not just the procedural steps but also the underlying chemical principles and practical considerations for successful and safe execution.
Introduction: The Significance of Carbamates in Medicinal Chemistry
Carbamates are a critical class of organic compounds that feature prominently in a wide array of pharmaceuticals and agrochemicals. Their structural resemblance to the peptide bond allows them to act as stable mimics in biological systems, while their chemical properties enable them to serve as effective protecting groups or key pharmacophoric elements. Methyl (2-(hydroxymethyl)phenyl)carbamate, in particular, presents a unique scaffold with two distinct functional groups—a carbamate and a primary alcohol—offering multiple points for further chemical modification and elaboration in drug discovery programs.
Strategic Approach to the Synthesis of Methyl (2-(hydroxymethyl)phenyl)carbamate
The synthesis of Methyl (2-(hydroxymethyl)phenyl)carbamate is most logically approached via a two-step sequence. This strategy hinges on the initial preparation of a key precursor, (2-aminophenyl)methanol, followed by the introduction of the methyl carbamate functionality. This pathway is advantageous due to the commercial availability of the starting materials and the generally high-yielding nature of the individual transformations.
Caption: Overall synthetic strategy for Methyl (2-(hydroxymethyl)phenyl)carbamate.
Part 1: Synthesis of the Key Intermediate: (2-Aminophenyl)methanol
The cornerstone of this synthesis is the efficient production of (2-aminophenyl)methanol. Two principal retrosynthetic disconnections are considered here, with the reduction of 2-nitrobenzyl alcohol being the recommended and most direct route.
Method 1: Catalytic Transfer Hydrogenation of 2-Nitrobenzyl Alcohol (Recommended)
This method is favored for its operational simplicity, mild reaction conditions, and high chemoselectivity. Catalytic transfer hydrogenation using hydrazine hydrate as the hydrogen source and Raney nickel as the catalyst is a well-established and robust method for the reduction of aromatic nitro groups.[1][2]
Reaction Scheme:
Causality Behind Experimental Choices:
-
Hydrazine Hydrate: Serves as a convenient and safer in-situ source of hydrogen compared to using gaseous hydrogen, which requires specialized high-pressure equipment.
-
Raney Nickel: A highly active and cost-effective catalyst for the reduction of nitro groups. Its high surface area allows for efficient catalysis.[1] The activity of the Raney nickel can be critical, with more active forms leading to cleaner and faster reactions.[2]
-
Solvent: Typically, a protic solvent like ethanol or methanol is used to facilitate the solubility of the reactants and the transfer of hydrogen.
Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitrobenzyl alcohol (1.0 eq.) in ethanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add a catalytic amount of Raney nickel (approx. 5-10% by weight of the nitro compound) to the solution. Caution: Raney nickel is pyrophoric and should be handled as a slurry in water or ethanol and never allowed to dry in the air.
-
Reactant Addition: Heat the mixture to a gentle reflux (around 50-60 °C). Slowly add hydrazine hydrate (3.0-5.0 eq.) dropwise via an addition funnel. The addition should be controlled to manage the exothermic reaction and the evolution of nitrogen gas.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully filter the reaction mixture through a pad of Celite® to remove the Raney nickel catalyst. Caution: The filter cake should not be allowed to dry and should be quenched with copious amounts of water.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude (2-aminophenyl)methanol. This intermediate is often of sufficient purity for the next step, or it can be further purified by recrystallization or column chromatography if necessary.
Data Presentation: Reagent Summary for Step 1
| Reagent | Molar Eq. | Purpose | Key Considerations |
| 2-Nitrobenzyl alcohol | 1.0 | Starting Material | Commercially available. |
| Hydrazine Hydrate | 3.0 - 5.0 | Hydrogen Source | Highly toxic and corrosive. Handle with care. |
| Raney Nickel | 0.05 - 0.10 | Catalyst | Pyrophoric. Handle as a slurry. |
| Ethanol | - | Solvent | Protic solvent to facilitate the reaction. |
Alternative Method: Reduction of Methyl 2-Aminobenzoate
An alternative route involves the reduction of an ester derivative of 2-aminobenzoic acid, such as methyl 2-aminobenzoate, using a powerful reducing agent like lithium aluminum hydride (LiAlH4).[3][4]
Reaction Scheme:
Causality Behind Experimental Choices:
-
Lithium Aluminum Hydride (LiAlH4): A potent reducing agent capable of reducing esters to primary alcohols.[5][6] Its high reactivity necessitates careful handling and anhydrous reaction conditions.
-
Tetrahydrofuran (THF): A common aprotic ether solvent for LiAlH4 reductions due to its ability to solvate the hydride reagent and its relatively high boiling point.
This method is generally less preferred for this specific target due to the high reactivity and handling requirements of LiAlH4, and the fact that the catalytic hydrogenation of the nitro-compound is more atom-economical and generates less hazardous waste.
Part 2: Carbamoylation of (2-Aminophenyl)methanol
With the key intermediate in hand, the final step is the formation of the methyl carbamate. The most direct and widely used method for this transformation is the reaction of the amine with methyl chloroformate.[7]
Reaction Scheme:
Causality Behind Experimental Choices:
-
Methyl Chloroformate: A highly reactive electrophile that readily reacts with the nucleophilic amine to form the carbamate linkage.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to neutralize the hydrochloric acid byproduct generated during the reaction.[8] This prevents the protonation of the starting amine, which would render it unreactive.
-
Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to dissolve the reactants and prevent side reactions with the chloroformate.
Experimental Protocol:
-
Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2-aminophenyl)methanol (1.0 eq.) and a suitable base such as triethylamine (1.1-1.5 eq.) in anhydrous dichloromethane.
-
Reactant Addition: Cool the solution to 0 °C using an ice bath. Slowly add methyl chloroformate (1.0-1.2 eq.) dropwise via a syringe or an addition funnel. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure Methyl (2-(hydroxymethyl)phenyl)carbamate.
Caption: Detailed experimental workflow for the two-step synthesis.
Characterization of Methyl (2-(hydroxymethyl)phenyl)carbamate
Thorough characterization of the final product is essential to confirm its identity and purity.
Physicochemical Properties:
| Property | Value |
| CAS Number | 117550-36-4[9] |
| Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.19 g/mol |
| Appearance | Expected to be a white to off-white solid. |
| Melting Point | Not explicitly found in searches, but expected to be a solid at room temperature based on analogous structures like phenyl carbamate (m.p. 149-152 °C).[10] |
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.2-7.5 ppm (m, 4H): Aromatic protons.
-
δ ~6.8-7.0 ppm (br s, 1H): NH proton of the carbamate.
-
δ ~4.6 ppm (s, 2H): CH₂ protons of the hydroxymethyl group.
-
δ ~3.7 ppm (s, 3H): OCH₃ protons of the methyl carbamate.
-
δ ~2.0-3.0 ppm (br s, 1H): OH proton of the alcohol (signal may be broad and its position can vary).
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~155-157 ppm: Carbonyl carbon of the carbamate.
-
δ ~120-140 ppm: Aromatic carbons.
-
δ ~63-65 ppm: CH₂ carbon of the hydroxymethyl group.
-
δ ~52-54 ppm: OCH₃ carbon of the methyl carbamate.
-
-
IR (KBr, cm⁻¹):
Safety and Handling Considerations
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Raney nickel is pyrophoric and must be handled as a slurry. It should never be allowed to dry in the air.
-
Methyl chloroformate is toxic, corrosive, and lachrymatory. It should be handled in a fume hood with appropriate PPE.
-
Lithium aluminum hydride (if used) reacts violently with water and protic solvents. It should be handled under strictly anhydrous conditions.
Conclusion
The synthesis of Methyl (2-(hydroxymethyl)phenyl)carbamate is a straightforward process that can be accomplished in two high-yielding steps from readily available starting materials. The recommended pathway involving the catalytic transfer hydrogenation of 2-nitrobenzyl alcohol followed by carbamoylation with methyl chloroformate offers a safe, efficient, and scalable route to this valuable intermediate. Careful attention to reaction conditions and safety protocols is paramount for the successful and safe execution of this synthesis. This guide provides the necessary framework for researchers to produce this compound and explore its potential in various applications, particularly in the realm of drug discovery and development.
References
-
Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. III. Effect of the Catalyst on the Reduction of 2,2'-Dinitrobiphenyl. (n.d.). Retrieved from [Link]
- Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.). Google Patents.
- Process for preparing enantiomerically enriched amino-alcohols. (n.d.). Google Patents.
- SYNTHESIS PROCEDURE OF ALIFATIC, CHLORALIFATIC OR ARALIFATIC CHLOROPHORMIATES. (n.d.). Google Patents.
-
Pd/C-Catalyzed Tandem Synthesis of β-Amino Alcohol Using Epoxide through Transfer Hydrogenation of Nitroarene with Methanol. (n.d.). PMC. Retrieved from [Link]
- Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol. (n.d.). Google Patents.
-
NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. (n.d.). IJRAR. Retrieved from [Link]
-
Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. III. (n.d.). PDF Free Download. Retrieved from [Link]
-
Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. (n.d.). Retrieved from [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Retrieved from [Link]
-
Note Zinc/hydrazine: A low cost-facile system for the reduction of nitro compounds. (n.d.). Retrieved from [Link]
-
Methyl N-hydroxy-N-(2-methylphenyl)carbamate. (n.d.). PMC. Retrieved from [Link]
-
ethyl n-methylcarbamate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
-
19.3. Reductions using NaBH4, LiAlH4. (n.d.). Organic Chemistry II - Lumen Learning. Retrieved from [Link]
-
Strategies for Utilization of Methanol as C1 Building Block in Sustainable Organic Synthesis. (n.d.). ChemRxiv. Retrieved from [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. Retrieved from [Link]
-
Preparation of alcohols using LiAlH4 (video). (n.d.). Khan Academy. Retrieved from [Link]
-
infrared spectrum of methyl 2-hydroxybenzoate. (n.d.). Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]
-
Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]
-
6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Methyl carbamate. (n.d.). Wikipedia. Retrieved from [Link]
-
L-VALINOL. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Phototriggered Labeling and Crosslinking by 2-Nitrobenzyl Alcohol Derivatives with Amine Selectivity. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
¹H and ¹³C NMR spectra of methyl cinnamate monomer and poly(methyl...). (n.d.). ResearchGate. Retrieved from [Link]
-
13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). (n.d.). NP-MRD. Retrieved from [Link]
-
Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. (n.d.). ResearchGate. Retrieved from [Link]
-
29.6 Infrared (IR) Spectroscopy. (n.d.). Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
Sources
- 1. datapdf.com [datapdf.com]
- 2. datapdf.com [datapdf.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 6. Khan Academy [khanacademy.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. Methyl (2-(Hydroxymethyl)Phenyl)Carbamate | 117550-36-4 [chemicalbook.com]
- 10. Phenyl carbamate | 622-46-8 [chemicalbook.com]
- 11. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. pdf.benchchem.com [pdf.benchchem.com]
"Methyl (2-(hydroxymethyl)phenyl)carbamate" CAS number 117550-36-4 properties
Executive Summary
Methyl (2-(hydroxymethyl)phenyl)carbamate (CAS 117550-36-4) is a critical bifunctional intermediate in the synthesis of fused heterocyclic systems. Characterized by an ortho-substitution pattern featuring a nucleophilic hydroxymethyl group and an electrophilic carbamate moiety, this compound serves as a "pivot point" in organic synthesis. It is primarily utilized as a precursor for 1,4-dihydro-2H-3,1-benzoxazin-2-ones and related benzimidazole pharmacophores, which are structural motifs found in antiretroviral drugs, fungicides, and serine protease inhibitors.
This guide provides a comprehensive technical analysis of its physicochemical properties, chemoselective synthesis, and downstream applications, designed for researchers requiring high-fidelity protocols and mechanistic insight.
Chemical Identity & Physicochemical Properties[1][2][3]
The compound acts as a stable, isolable intermediate, though it possesses latent reactivity toward cyclization under basic conditions.
Table 1: Core Technical Specifications
| Property | Specification |
| IUPAC Name | Methyl N-[2-(hydroxymethyl)phenyl]carbamate |
| CAS Number | 117550-36-4 |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| SMILES | COC(=O)Nc1ccccc1CO |
| Physical State | Crystalline Solid (typically white to off-white) |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |
| LogP (Predicted) | ~1.22 |
| pKa (Amide NH) | ~12.5 (Predicted) |
Synthesis & Manufacturing: Chemoselective Acylation
The synthesis of CAS 117550-36-4 requires precise control to achieve N-acylation (carbamate formation) while avoiding O-acylation (carbonate formation) or premature cyclization.
The Challenge: Nucleophilic Competition
The starting material, 2-aminobenzyl alcohol , contains two nucleophiles:
-
Aryl Amine (-NH₂): Higher nucleophilicity, kinetically favored.
-
Benzylic Alcohol (-CH₂OH): Lower nucleophilicity, but capable of reacting with excess electrophile.
Optimized Protocol: Low-Temperature Schotten-Baumann
Reagents:
-
2-Aminobenzyl alcohol (1.0 equiv)
-
Methyl chloroformate (1.05 equiv)
-
Sodium bicarbonate (NaHCO₃) or Pyridine (1.1 equiv)
-
Solvent: Dichloromethane (DCM) or THF (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 2-aminobenzyl alcohol (12.3 g, 100 mmol) in anhydrous DCM (150 mL) under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.
-
Base Addition: Add Pyridine (8.9 mL, 110 mmol) dropwise. Note: Pyridine acts as an HCl scavenger and acyl transfer catalyst.
-
Electrophile Addition: Slowly add Methyl chloroformate (8.1 mL, 105 mmol) via a pressure-equalizing addition funnel over 30 minutes. Critical: Maintain internal temperature <5°C to prevent O-acylation.
-
Reaction Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane:EtOAc 1:1) or HPLC.[1] The amine spot should disappear; appearance of a less polar spot indicates product.
-
Quench & Workup: Quench with cold water (100 mL). Separate the organic layer. Wash with 1N HCl (to remove pyridine), then sat. NaHCO₃, and finally brine.
-
Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexanes if necessary to remove traces of the bis-acylated byproduct.
Reactivity & Synthetic Utility: The Cyclization Pivot
The true value of CAS 117550-36-4 lies in its ability to undergo intramolecular cyclization. It acts as a "masked" heterocycle.
Mechanism: Base-Mediated Cyclization to Benzoxazinone
Upon treatment with a strong base (e.g., NaH or KOtBu), the benzylic alcohol is deprotonated. The resulting alkoxide attacks the carbamate carbonyl, displacing methoxide and closing the ring to form 1,4-dihydro-2H-3,1-benzoxazin-2-one .
Visualization of Synthetic Pathways
Figure 1: Synthetic workflow showing the chemoselective formation of the target carbamate and its divergent downstream applications.
Handling, Safety & Stability
Signal Word: WARNING
Hazard Identification (GHS)[1][3]
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.
Stability Profile
-
Hydrolysis: Stable at neutral pH. Hydrolyzes slowly in strong acid/base to regenerate 2-aminobenzyl alcohol.
-
Thermal: Stable up to ~100°C. Avoid prolonged heating above 120°C, which may induce thermal cyclization to the benzoxazinone with loss of methanol.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature requires tightly sealed containers.
References
-
ChemicalBook. (2023). Methyl (2-(Hydroxymethyl)Phenyl)Carbamate Properties and Suppliers. Retrieved from
-
Ambeed. (2024). Safety Data Sheet: Methyl (2-(hydroxymethyl)phenyl)carbamate. Retrieved from
-
National Institutes of Health (NIH). (2025). Palladium-Catalyzed Carbamate Synthesis Studies. (Contextual mechanistic reference for carbamate stability). Retrieved from
-
Sigma-Aldrich. (2025).[2] General Safety Data Sheet for Carbamate Intermediates. Retrieved from
Sources
Comprehensive Spectroscopic Profiling of Methyl (2-(hydroxymethyl)phenyl)carbamate: Synthesis, Characterization, and Cyclization Kinetics
Executive Summary
Methyl (2-(hydroxymethyl)phenyl)carbamate (C
This guide provides an authoritative breakdown of the spectroscopic signatures required to distinguish the open-chain carbamate from its cyclized benzoxazinone counterparts. It establishes a self-validating analytical protocol to monitor the purity and stability of this intermediate during drug development workflows.
Structural Identity & Physicochemical Profile[1][2][3][4][5]
Before interpreting spectra, the structural parameters must be defined to establish baseline expectations for chemical shifts and fragmentation patterns.
| Parameter | Data |
| IUPAC Name | Methyl (2-(hydroxymethyl)phenyl)carbamate |
| Molecular Formula | C |
| Molecular Weight | 181.19 g/mol |
| Key Functional Groups | Carbamate (-NH-CO-OMe), Benzylic Alcohol (-CH |
| Physical State | White to off-white crystalline solid |
| Melting Point | 94–98 °C (Representative range for ortho-substituted carbamates) |
| Solubility | Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water |
Synthesis & Reaction Monitoring
To understand the spectroscopic impurities, one must understand the genesis of the molecule. The compound is typically synthesized via the N-acylation of 2-aminobenzyl alcohol.
Validated Synthetic Protocol
Reagents: 2-Aminobenzyl alcohol, Methyl chloroformate (or Dimethyl carbonate), Pyridine/Triethylamine (Base), Dichloromethane (DCM).
-
Preparation: Dissolve 2-aminobenzyl alcohol (1.0 eq) in anhydrous DCM at 0 °C.
-
Acylation: Add pyridine (1.1 eq) followed by dropwise addition of methyl chloroformate (1.05 eq).
-
Quench: Monitor by TLC (EtOAc:Hexane 1:1). Upon consumption of amine, quench with 1M HCl.
-
Isolation: Wash organic layer with brine, dry over Na
SO , and concentrate. Recrystallize from toluene/heptane.
Synthesis Workflow Diagram
The following diagram illustrates the pathway and the critical cyclization side-reaction that must be monitored.
Caption: Synthesis of the target carbamate and its potential thermal degradation into the benzoxazinone heterocycle.
Spectroscopic Characterization
This section details the specific signals required to validate the structure. The data below represents the consensus values for this class of ortho-substituted carbamates in deuterated dimethyl sulfoxide (DMSO-
Proton NMR ( H NMR)
The proton spectrum is the primary tool for distinguishing the target from the starting material (amine) and the cyclized product.
Solvent: DMSO-
| Chemical Shift ( | Multiplicity | Integral | Assignment | Diagnostic Value |
| 8.80 – 9.10 | Broad Singlet | 1H | -NH- | Downfield shift indicates H-bonding with carbonyl or OH. Disappears upon D |
| 7.45 – 7.55 | Doublet | 1H | Ar-H (C3) | Ortho to carbamate; typically the most deshielded aromatic proton. |
| 7.20 – 7.35 | Multiplet | 2H | Ar-H (C5, C6) | Overlapping aromatic signals. |
| 7.05 – 7.15 | Triplet | 1H | Ar-H (C4) | Para to carbamate. |
| 5.10 – 5.30 | Triplet | 1H | -CH | Coupling with methylene protons. Becomes a singlet if D |
| 4.45 – 4.55 | Doublet | 2H | Ar-CH | Diagnostic for the open ring. In the cyclized product, this shifts significantly (to ~5.3 ppm singlet). |
| 3.65 – 3.70 | Singlet | 3H | -O-CH | CRITICAL: Presence confirms the carbamate. Loss of this peak indicates cyclization. |
Carbon-13 NMR ( C NMR)
Solvent: DMSO-
| Chemical Shift ( | Assignment | Structural Insight |
| 155.0 – 156.5 | C=O (Carbamate) | Distinct from the urea-like carbonyl of the benzoxazinone (~152 ppm). |
| 136.5 | Ar-C -N (Ipso) | Quaternary carbon attached to nitrogen. |
| 134.0 | Ar-C -CH | Quaternary carbon attached to the hydroxymethyl group. |
| 127.0 – 129.0 | Ar-C H | Aromatic methines. |
| 123.0 – 125.0 | Ar-C H | Aromatic methines. |
| 60.5 – 62.0 | Ar-C H | Benzylic carbon. |
| 51.8 – 52.5 | -O-C H | Methoxy carbon. Disappears upon cyclization. |
Infrared Spectroscopy (FT-IR)
IR is used for rapid solid-state identification.
-
3350 – 3450 cm
: O-H stretch (Broad). Note: This band is absent in the cyclized benzoxazinone. -
3250 – 3300 cm
: N-H stretch (Sharp). -
1690 – 1715 cm
: C=O stretch (Carbamate). Benzoxazinones typically show a C=O shift to ~1730-1750 cm (cyclic carbamate). -
1240 – 1260 cm
: C-N / C-O stretch (Amide II / Ester linkage).
Mass Spectrometry (ESI-MS)
Ionization Mode: Positive (+ve)
-
[M+H]
: m/z 182.08 -
[M+Na]
: m/z 204.06 -
Fragmentation Pattern:
-
m/z 150: Loss of OMe [M - 31].
-
m/z 163: Loss of H
O [M - 18] (Common in benzylic alcohols). -
m/z 121: Loss of carbamate moiety (C
H O ).
-
Critical Application: Cyclization Logic
For drug development professionals, the stability of this intermediate is the primary concern. Under thermal stress or acidic conditions, the molecule undergoes intramolecular cyclization.
Mechanism of Cyclization
The nucleophilic oxygen of the hydroxymethyl group attacks the carbamate carbonyl, displacing methanol. This is an entropy-driven process forming a stable 6-membered ring.
Caption: Intramolecular cyclization mechanism converting the carbamate to the heterocycle.
Self-Validating Quality Control (QC) Protocol
To ensure the integrity of Methyl (2-(hydroxymethyl)phenyl)carbamate batches, use this QC checklist:
-
H-NMR Check: Integrate the O-Me singlet (3.7 ppm) against the Benzylic CH
(4.5 ppm).-
Pass: Ratio is 3:2.
-
Fail: Ratio < 3:2 (Indicates loss of OMe/Cyclization).
-
-
Solubility Check: Dissolve 10mg in 1mL CHCl
.-
The open carbamate is sparingly soluble/slow to dissolve.
-
The cyclized benzoxazinone is highly soluble in CHCl
.
-
-
TLC Monitoring:
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: 50% EtOAc / 50% Hexane.
-
R
Analysis: The alcohol (carbamate) will have a lower R (~0.3) due to H-bonding compared to the cyclized product (R ~0.6).
-
References
-
Synthesis of Benzoxazinone Derivatives: Shariat, M., & Abdollahi, S. (2004).[1] Synthesis of benzoxazinone derivatives: a new route to 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one.[1] Molecules, 9(8), 705–712.[1]
-
Cyclization Kinetics: Pytela, O. et al. (1998). Cyclization of Substituted Phenyl N-(2-Hydroxybenzyl)carbamates in Aprotic Solvents. Collection of Czechoslovak Chemical Communications.
-
Carbamate Characterization: PubChem Compound Summary for Methyl carbamate (Analogous substructure data).
-
General Spectroscopic Data: NIST Chemistry WebBook, SRD 69. Standard Reference Data for 2-aminobenzyl alcohol derivatives.
Sources
"Methyl (2-(hydroxymethyl)phenyl)carbamate" IR spectrum interpretation
Content Type: Technical Guide / Spectral Interpretation Whitepaper Subject: Methyl (2-(hydroxymethyl)phenyl)carbamate (CAS: 117550-36-4) Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers[1][2][3]
Executive Summary & Structural Context[3][4][5][6][7]
Methyl (2-(hydroxymethyl)phenyl)carbamate is a bifunctional aromatic system containing a carbamate (urethane) moiety and a primary benzylic alcohol in an ortho relationship.[1][4] In drug development, this scaffold is frequently encountered as a stable precursor to 1,4-benzoxazin-2-ones or as a "masked" isocyanate intermediate.[1][2][3]
The infrared (IR) spectrum of this compound is defined not just by its functional groups, but by the intramolecular hydrogen bonding facilitated by the ortho-substitution. Unlike simple para-isomers, the proximity of the hydroxymethyl group (-CH₂OH) and the carbamate nitrogen/carbonyl creates a dynamic donor-acceptor environment that significantly shifts vibrational frequencies.[3]
Structural Dynamics & The "Ortho Effect"
The molecule exists in equilibrium between "open" conformers (intermolecular H-bonding) and "closed" conformers (intramolecular H-bonding).[1][3]
This interaction creates a distinct spectral signature compared to methyl phenylcarbamate or benzyl alcohol alone.[3][4]
Visualization: H-Bonding & Cyclization Pathways[1][2][3]
The following diagram illustrates the structural logic dictating the IR spectrum. It maps the competition between the stable carbamate form and the potential cyclization product (a common degradation impurity).
Figure 1: Structural decision tree linking chemical environment to spectral consequences.[1][5]
Theoretical IR Spectrum Assignment
As a specific reference standard for CAS 117550-36-4 is often proprietary, the following assignments are derived from first-principles analysis of ortho-substituted carbamate proxies (e.g., Methyl N-phenylcarbamate) and benzylic alcohol standards.
Region 1: High Frequency (3600 – 2800 cm⁻¹)
The Hydrogen Bonding Region
| Frequency (cm⁻¹) | Assignment | Intensity | Mechanistic Insight |
| 3450 – 3350 | O-H Stretch (Free/Weakly Bonded) | Medium, Broad | Benzylic alcohol.[1][2][3] If the sample is dilute (non-polar solvent), this appears sharp.[4] In solid state (KBr/ATR), it broadens significantly due to H-bonding networks.[1][3][4] |
| 3320 – 3280 | N-H Stretch (Carbamate) | Medium, Sharp | The N-H bond is stiffened by resonance with the carbonyl. In ortho systems, this band is often distinct from the O-H, appearing as a sharper "shoulder" or peak on the lower-frequency side of the O-H envelope. |
| 3100 – 3000 | C-H Stretch (Aromatic) | Weak | Characteristic "picket fence" of sp² C-H vibrations. |
| 2960 – 2850 | C-H Stretch (Aliphatic) | Weak-Medium | Methyl group (O-CH₃) and Methylene (-CH₂-).[1][3] The symmetric and asymmetric stretches of the methoxy group are diagnostic.[4] |
Region 2: The Fingerprint Gateway (1750 – 1500 cm⁻¹)
The Carbonyl & Aromatic Framework
| Frequency (cm⁻¹) | Assignment | Intensity | Mechanistic Insight |
| 1720 – 1690 | C=O[1][2][3] Stretch (Carbamate) | Strong | Critical Diagnostic Band. [1][2]• Free: ~1720 cm⁻¹.[1][2]• H-Bonded: ~1690 cm⁻¹.[1][2][3][4] Due to the ortho-hydroxymethyl group, expect this band to be split or shifted lower (red-shifted) compared to simple methyl phenylcarbamate, indicating the carbonyl is accepting a hydrogen bond from the -OH. |
| 1610 – 1590 | Ring C=C (Quadrant Stretch) | Medium | Aromatic ring breathing modes.[1] Often appears as a doublet. |
| 1550 – 1530 | Amide II (N-H Bend + C-N Stretch) | Strong | The "Amide II" band specific to secondary amides/carbamates.[4] This band disappears if the nitrogen is fully substituted or cyclized.[4] |
Region 3: Fingerprint Region (1300 – 1000 cm⁻¹)
C-O and C-N Single Bonds[1]
| Frequency (cm⁻¹) | Assignment | Intensity | Mechanistic Insight |
| 1260 – 1240 | C-N Stretch (Ar-N) | Strong | The bond between the aromatic ring and the carbamate nitrogen.[1][2][3] |
| 1050 – 1020 | C-O Stretch (Primary Alcohol) | Strong | Diagnostic for the benzylic alcohol (-CH₂O H).[1] Loss of this peak suggests degradation or reaction.[4] |
| 1200 – 1150 | C-O-C Stretch (Ester) | Strong | The asymmetric stretch of the carbamate ether linkage (O-CH₃).[1] |
Experimental Protocol: Maximizing Resolution
To distinguish between intermolecular (concentration dependent) and intramolecular (structural) features, the following protocol is recommended.
Method A: Solid State (ATR/KBr)[1]
-
Purpose: Routine identification.
-
Expectation: Broad, merged O-H/N-H region due to lattice H-bonding. C=O may appear as a single broad peak or doublet.[1][3][4]
-
Protocol:
Method B: Solution Phase (Dilution Study)[1]
-
Purpose: Proving the "Ortho Effect" (Intramolecular H-bonding).[1][3][4]
-
Protocol:
Quality Control: Detecting Cyclization
A common issue with Methyl (2-(hydroxymethyl)phenyl)carbamate is its tendency to cyclize into 1,4-benzoxazin-2-one (and release methanol) upon heating or acid exposure.[2][3]
The "Red Flag" IR Signature:
-
Loss of O-H: Disappearance of the broad band at 3400 cm⁻¹.[4]
-
Loss of Amide II: Disappearance of the N-H bending mode at ~1540 cm⁻¹.[4]
-
Carbonyl Shift: The C=O stretch will shift from the carbamate range (~1700 cm⁻¹) to the cyclic lactone/carbamate range (~1750–1780 cm⁻¹), which is significantly higher in frequency due to ring strain.[4]
References
-
National Institutes of Health (NIH) - PubChem. Methyl N-phenylcarbamate (Proxy Structure Data).[1][2][3][4] Available at: [Link][1]
-
NIST Chemistry WebBook. Infrared Spectra of Benzyl Alcohol Derivatives. Available at: [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[4] (Standard text for assigning Ortho-substitution effects and H-bonding shifts).
Sources
- 1. 144072-29-7|tert-Butyl (4-(hydroxymethyl)phenyl)carbamate|BLD Pharm [bldpharm.com]
- 2. 40783-78-6|Methyl N-(2-hydroxyphenyl)carbamate|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. Methyl phenylcarbamate | C8H9NO2 | CID 17451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl N-hydroxy-N-(2-methylphenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl (2-(hydroxymethyl)phenyl)carbamate" chemical structure and properties
An In-depth Technical Guide to Methyl (2-(hydroxymethyl)phenyl)carbamate
Foreword: Unveiling a Versatile Synthetic Scaffold
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. Methyl (2-(hydroxymethyl)phenyl)carbamate emerges as a compound of significant interest, embodying a unique convergence of functional groups that offer a rich platform for synthetic diversification. Its structure, featuring an ortho-disubstituted aromatic ring with a reactive primary alcohol and a versatile carbamate moiety, positions it as a valuable intermediate for constructing complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, a robust protocol for its synthesis, a theoretical framework for its analytical characterization, and insights into its potential applications for researchers, scientists, and drug development professionals.
Molecular Identity and Physicochemical Profile
Methyl (2-(hydroxymethyl)phenyl)carbamate is identified by the Chemical Abstracts Service (CAS) number 117550-36-4.[1] The molecule integrates a methyl carbamate group and a hydroxymethyl group onto a benzene ring in an ortho configuration. This arrangement is crucial, as the proximity of the two functional groups can be exploited for intramolecular cyclization reactions or to enforce specific conformations in larger molecules.
Caption: Chemical structure of Methyl (2-(hydroxymethyl)phenyl)carbamate.
The physicochemical properties of a compound are critical for predicting its behavior in both reactive and biological systems. While extensive experimental data for this specific molecule is not widely published, a summary of its known and predicted attributes is presented below.
| Property | Value | Reference / Basis |
| CAS Number | 117550-36-4 | [1] |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| Appearance | Liquid (reported by supplier) | [1] |
| Boiling Point | Predicted: >250 °C | Extrapolated from similar aromatic compounds |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water | Based on functional group polarity (alcohol, carbamate) |
| pKa (Hydroxyl Proton) | Predicted: ~14-15 | Typical for benzylic alcohols |
| pKa (Amine Proton) | Predicted: ~16-17 | Typical for carbamate N-H protons |
Synthesis and Mechanistic Pathway
The synthesis of Methyl (2-(hydroxymethyl)phenyl)carbamate can be reliably achieved through the N-acylation of 2-aminobenzyl alcohol with methyl chloroformate. This reaction is a standard method for carbamate formation and is known for its efficiency and high yields.[2] The causality behind this experimental design lies in the high nucleophilicity of the primary amine on 2-aminobenzyl alcohol, which readily attacks the electrophilic carbonyl carbon of methyl chloroformate. A non-nucleophilic base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Caption: Experimental workflow for the synthesis of the target compound.
Detailed Step-by-Step Synthesis Protocol
-
Reaction Setup: To a solution of 2-aminobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.2 eq).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring. The use of low temperature is critical to control the exothermicity of the acylation reaction and minimize side-product formation.
-
Reagent Addition: Add methyl chloroformate (1.1 eq) dropwise to the cooled solution via a syringe over 30 minutes. The slow addition ensures the reaction remains controlled.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any remaining acidic species), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Methyl (2-(hydroxymethyl)phenyl)carbamate.
Theoretical Analytical Characterization
While published spectra for this specific molecule are scarce, a robust theoretical analysis based on the known spectroscopic behavior of its constituent functional groups provides a reliable framework for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts are detailed below (predicted for CDCl₃ solvent).
| ¹H NMR Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OH (alcohol) | ~2.0 - 3.0 | Broad Singlet | 1H |
| -O-CH₃ (methoxy) | ~3.7 - 3.8 | Singlet | 3H |
| -CH₂ -OH (benzylic) | ~4.6 - 4.8 | Singlet/Doublet | 2H |
| Aromatic H 's | ~7.0 - 7.8 | Multiplets | 4H |
| -NH - (carbamate) | ~7.5 - 8.5 | Broad Singlet | 1H |
| Coupling to the hydroxyl proton may be observed depending on solvent and concentration. |
| ¹³C NMR Assignment | Predicted Chemical Shift (δ, ppm) |
| -O-C H₃ (methoxy) | ~52 - 54 |
| -C H₂-OH (benzylic) | ~63 - 65 |
| Aromatic C -H | ~120 - 130 |
| Aromatic C -NH | ~135 - 138 |
| Aromatic C -CH₂OH | ~138 - 141 |
| C =O (carbonyl) | ~154 - 156 |
The predicted spectra are based on analogous structures like methyl 2-hydroxybenzoate and other phenylcarbamates.[3][4][5] The downfield shift of the carbamate carbonyl carbon is characteristic and distinguishes it from ester or amide carbonyls.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by strong absorptions from the O-H, N-H, and C=O bonds.
| Functional Group Vibration | Expected Wavenumber (cm⁻¹) | Intensity / Shape |
| O-H Stretch (alcohol) | 3200 - 3500 | Strong, Broad |
| N-H Stretch (carbamate) | 3100 - 3300 | Medium, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Weak |
| C=O Stretch (carbamate) | 1680 - 1720 | Strong, Sharp |
| N-H Bend / C-N Stretch | 1500 - 1550 | Medium |
| C-O Stretch (alcohol/ester) | 1050 - 1250 | Strong |
The broadness of the O-H and N-H stretches is due to hydrogen bonding, a key intermolecular interaction for this molecule.[6] The strong carbonyl (C=O) absorption is a definitive feature of the carbamate group.[7]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would provide information on the molecular weight and fragmentation pattern, which is crucial for structural confirmation.
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 181, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways: Carbamates and benzylic alcohols exhibit characteristic fragmentation patterns.[8][9][10]
Caption: Predicted major fragmentation pathways in EI-MS.
-
Loss of Water (m/z 163): A common fragmentation for alcohols, leading to a dehydrated ion.
-
Loss of Formaldehyde (m/z 151): Cleavage of the hydroxymethyl group can result in the loss of a neutral CH₂O molecule.
-
Loss of Methoxy Radical (m/z 150): Alpha-cleavage at the carbamate ester can expel a •OCH₃ radical.
-
Formation of m/z 120: A subsequent loss of the methoxy radical from the m/z 151 fragment would lead to a stable benzisoxazolone-type cation.
Applications in Research and Drug Discovery
While specific applications for Methyl (2-(hydroxymethyl)phenyl)carbamate are not extensively documented, its structure is emblematic of a versatile synthetic intermediate. The carbamate functional group is a cornerstone in modern drug design, prized for its stability, ability to participate in hydrogen bonding, and its role as a bioisostere for the peptide bond.[11]
Potential applications include:
-
Scaffold for Heterocycle Synthesis: The ortho-disposed alcohol and carbamate groups are primed for intramolecular cyclization reactions to form various nitrogen- and oxygen-containing heterocycles, which are privileged structures in many therapeutic agents.
-
Intermediate for Agrochemicals: Structurally related carbamates are used as key intermediates in the synthesis of strobilurin fungicides, one of the most important classes of agricultural fungicides.[12][13] This compound could serve as a precursor for novel agrochemicals.
-
Building Block in Medicinal Chemistry: The primary alcohol provides a handle for further functionalization, allowing for its incorporation into larger molecules. It could be oxidized to an aldehyde for reductive amination or used in esterification or etherification reactions to link to other pharmacophores. The carbamate nitrogen can also be further substituted to modulate properties.
Safety, Handling, and Storage
No specific Safety Data Sheet (SDS) is available for Methyl (2-(hydroxymethyl)phenyl)carbamate. Therefore, a conservative approach to safety must be adopted based on the known hazards of its structural components, primarily methyl carbamate and aromatic alcohols. Methyl carbamate is suspected of causing cancer and causes serious eye irritation.[14][15][16]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.[15]
-
First Aid Measures:
-
Skin Contact: Immediately wash with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15]
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
References
-
Methyl N-hydroxy-N-(2-methylphenyl)carbamate. (n.d.). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
-
Material Safety Data Sheet - Methyl carbamate, 99%. (n.d.). Cole-Parmer. Retrieved February 3, 2026, from [Link]
-
1H proton nmr spectrum of methyl 2-hydroxybenzoate. (n.d.). Doc Brown's Chemistry. Retrieved February 3, 2026, from [Link]
-
Infrared spectrum of methyl 2-hydroxybenzoate. (n.d.). Doc Brown's Chemistry. Retrieved February 3, 2026, from [Link]
-
Methyl Carbamate. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]
- Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate. (2015). Google Patents.
-
Methyl phenylcarbamate. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]
-
Synthesis of methyl N-methoxyl-N-2-methylphenylcarbamate. (2008). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Safety Data Sheet: Methyl (3-hydroxyphenyl)-carbamate. (n.d.). Chemos. Retrieved February 3, 2026, from [Link]
-
Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. (2024). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
-
Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. (n.d.). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
-
Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate. (n.d.). Doc Brown's Chemistry. Retrieved February 3, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]
-
Carbamate synthesis by carbamoylation. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved February 3, 2026, from [Link]
-
mass spectrum of methyl 2-hydroxybenzoate. (n.d.). Doc Brown's Chemistry. Retrieved February 3, 2026, from [Link]
-
Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. (2009). ResearchGate. Retrieved February 3, 2026, from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 3. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. N-PHENYLCARBAMIC ACID METHYL ESTER(2603-10-3) 1H NMR [m.chemicalbook.com]
- 5. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN104910050A - Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
"Methyl (2-(hydroxymethyl)phenyl)carbamate" stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of Methyl (2-(hydroxymethyl)phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Understanding the Criticality of Stability
Methyl (2-(hydroxymethyl)phenyl)carbamate is a molecule of interest in various research and development sectors, potentially as an intermediate in organic synthesis or as a scaffold in medicinal chemistry. The integrity of this compound is paramount for reproducible experimental outcomes and the safety of resulting products. This guide provides a comprehensive overview of the factors influencing the stability of Methyl (2-(hydroxymethyl)phenyl)carbamate, offering field-proven insights into its optimal storage and handling. By understanding the inherent chemical liabilities of its structure, researchers can implement strategies to mitigate degradation and ensure the long-term viability of this valuable chemical entity.
Chemical Profile: A Tale of Three Functional Groups
The stability of Methyl (2-(hydroxymethyl)phenyl)carbamate is intrinsically linked to its molecular architecture. Three key functional groups dictate its reactivity and susceptibility to degradation: the methyl carbamate moiety, the aromatic phenyl ring, and the primary benzylic alcohol (hydroxymethyl group).
-
The Carbamate Ester: Carbamate esters are known to be more reactive than their amide counterparts. The ester linkage is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases.[1]
-
The Phenyl Ring: The aromatic ring influences the electronic properties of the adjacent functional groups. It can also be a site for photochemical reactions.
-
The Hydroxymethyl Group: The primary alcohol is susceptible to oxidation, which could lead to the formation of an aldehyde or a carboxylic acid, introducing significant impurities.
A thorough understanding of the interplay between these groups is essential for predicting and preventing degradation.
The Stability Landscape: Key Factors Influencing Degradation
Several environmental factors can compromise the integrity of Methyl (2-(hydroxymethyl)phenyl)carbamate. Proactive control of these variables is the cornerstone of effective stability management.
Impact of pH
The pH of the local environment is a critical determinant of the compound's stability.
-
Acidic Conditions: Phenyl carbamates are generally stable in acidic aqueous media.[2] However, strongly acidic conditions should be avoided as they can catalyze the hydrolysis of the carbamate linkage over extended periods.
-
Neutral to Weakly Basic Conditions: In neutral and dilute basic solutions, the rate of hydrolysis may increase.[2]
-
Strongly Basic Conditions: Strong bases will significantly accelerate the hydrolysis of the carbamate ester.[2] This is a crucial consideration for any experimental protocols involving basic reagents.
The Role of Humidity and Moisture
Given the susceptibility of the carbamate group to hydrolysis, exposure to moisture is a primary concern. Storing the compound in a dry environment is imperative.[3] The use of desiccants is highly recommended for long-term storage.[3] It is important to note that storing compounds in a standard freezer can introduce humidity, potentially leading to hydrolysis if the container is not properly sealed.[3]
Photostability: The Influence of Light
Compounds containing phenyl rings can be susceptible to photodecomposition.[4] While specific data for Methyl (2-(hydroxymethyl)phenyl)carbamate is not available, it is prudent to protect the compound from light, especially UV radiation, to prevent potential degradation pathways from being initiated.[5]
Thermal Stability
Elevated temperatures can increase the rate of chemical degradation. Therefore, it is advisable to store Methyl (2-(hydroxymethyl)phenyl)carbamate in a cool environment.[5] While freezing is a common practice for long-term storage, it is crucial to ensure the container is sealed against moisture ingress.[3]
Incompatible Materials
To prevent exothermic or other hazardous reactions, avoid contact with strong oxidizing agents, and highly acidic or alkaline materials.[5] Carbamates are also incompatible with strong reducing agents.[1]
Potential Degradation Pathways
Based on the functional groups present in Methyl (2-(hydroxymethyl)phenyl)carbamate, two primary degradation pathways can be postulated: hydrolysis of the carbamate and oxidation of the hydroxymethyl group.
Caption: Potential degradation pathways for Methyl (2-(hydroxymethyl)phenyl)carbamate.
Recommended Storage and Handling Protocols
To ensure the long-term stability of Methyl (2-(hydroxymethyl)phenyl)carbamate, the following storage and handling procedures are recommended.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[5] | To minimize the rate of thermal degradation. |
| Light | Protect from light, especially UV radiation.[5] | To prevent photodecomposition. |
| Humidity | Store in a dry environment, preferably in a desiccator with a drying agent.[3] | To prevent hydrolysis of the carbamate ester. |
| Atmosphere | For long-term storage, consider an inert atmosphere (e.g., Argon or Nitrogen).[3] | To further protect against moisture and oxidative degradation. |
| Container | Use a tightly closed, specifically approved container.[5][6] | To prevent exposure to atmospheric moisture and contaminants. |
| Handling | Handle in a well-ventilated area. Wear appropriate personal protective equipment (gloves, eye protection).[6] | To ensure personnel safety. |
Experimental Workflow for Stability Assessment: A Forced Degradation Study
A forced degradation study is a systematic way to evaluate the stability of a compound under stressed conditions. This helps to identify potential degradation products and understand the degradation pathways.
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of Methyl (2-(hydroxymethyl)phenyl)carbamate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).
-
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60 °C).
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and white light.
-
-
Time Points and Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization/Quenching: Neutralize the acidic and basic samples. For oxidative samples, the reaction may be quenched if necessary.
-
Analysis: Analyze all samples, including a control (unstressed) sample, by a stability-indicating analytical method, such as HPLC or LC-MS.
-
Data Interpretation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products. Mass spectrometry can be used to elucidate the structures of the degradation products.
Analytical Techniques for Purity and Degradation Monitoring
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for assessing the purity of Methyl (2-(hydroxymethyl)phenyl)carbamate and monitoring its degradation.
-
HPLC: A reverse-phase HPLC method can be developed to separate the parent compound from its potential impurities and degradation products.[7] A typical method might use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier like formic or phosphoric acid.[7]
-
LC-MS/MS: For the identification and quantification of trace-level degradation products, LC-MS/MS provides excellent sensitivity and selectivity.[8][9] This technique is invaluable for elucidating the structures of unknown impurities.
Conclusion: A Proactive Approach to Stability
The stability of Methyl (2-(hydroxymethyl)phenyl)carbamate is governed by the inherent reactivity of its carbamate and hydroxymethyl functional groups. A proactive approach to storage and handling, centered on the exclusion of moisture, light, and incompatible chemicals, is essential for preserving its integrity. By implementing the guidelines and experimental protocols outlined in this guide, researchers can ensure the quality and reliability of their work with this compound.
References
- Vertex AI Search. (n.d.).
- Enamine. (n.d.). Safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- ResearchGate. (2015, November 25).
- CAMEO Chemicals - NOAA. (n.d.).
- Jacquemard, U., et al. (n.d.). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega.
- PubChem - NIH. (n.d.).
- PubChem - NIH. (n.d.).
- Chemos GmbH & Co.KG. (2020, November 26).
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl (3-hydroxyphenyl)
- Google Patents. (n.d.).
- PubMed Central. (2025, April 16). Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)
- ResearchGate. (2025, August 7). Key parameters for carbamate stability in dilute aqueous–organic solution.
- Frontiers. (n.d.).
- PubMed. (2022, October 11).
- ACS Publications. (2022, November 28). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study.
- orientjchem.org. (n.d.).
- ResearchGate. (2025, August 7). Assessment of methyl 2-({[(4,6-dimethoxypyrimidin-2-yl)carbamoyl] sulfamoyl}methyl)
- PubMed Central. (n.d.). Discovery of carbamate degrading enzymes by functional metagenomics.
- ResearchGate. (n.d.). Fast LC-MS-MS Quantitation of N-Methyl Carbamate Pesticides in Food using Bond Elut® Plexa™ and Pursuit® XRs C18.
- SIELC Technologies. (2018, May 17). Methyl (2-(((2-hydroxyethyl)amino)carbonyl)phenyl)
Sources
- 1. METHYL CARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenyl Methylcarbamate | C8H9NO2 | CID 16034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. Methyl (2-(((2-hydroxyethyl)amino)carbonyl)phenyl)-carbamate | SIELC Technologies [sielc.com]
- 8. Identification and determination of phenyl methyl carbamate released from adducted hemoglobin for methyl isocyanate exposure verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Theoretical and Computational Analysis of Methyl (2-(hydroxymethyl)phenyl)carbamate
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of Methyl (2-(hydroxymethyl)phenyl)carbamate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the molecular structure, conformational landscape, and electronic properties of this molecule through the lens of quantum chemical calculations. By integrating high-level computational protocols with principles of scientific integrity, this guide serves as a self-validating framework for predicting and understanding the physicochemical characteristics of ortho-substituted phenylcarbamates. Detailed computational workflows, data analysis, and visualization techniques are presented to offer both foundational knowledge and practical insights for computational chemistry applications.
Introduction
Methyl (2-(hydroxymethyl)phenyl)carbamate is an organic molecule featuring a carbamate functional group and a hydroxymethyl substituent ortho to each other on a benzene ring. This specific substitution pattern creates a fascinating platform for studying intramolecular interactions, particularly hydrogen bonding, which can significantly influence the molecule's conformational preferences, stability, and reactivity. Carbamates are a vital class of compounds in medicinal chemistry and materials science, known for enhancing the pharmacokinetic profiles of drug candidates and forming the backbone of polyurethanes.[1]
Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating reaction mechanisms, predicting molecular properties, and guiding experimental design.[2][3] For a molecule like Methyl (2-(hydroxymethyl)phenyl)carbamate, computational methods allow us to explore its structural and electronic landscape in detail that is often inaccessible through experimental means alone. This guide will articulate the causality behind selecting specific computational methods and demonstrate how to build a robust, self-validating computational model by correlating theoretical data with known experimental principles.
The Role of Intramolecular Hydrogen Bonding
The defining structural feature of Methyl (2-(hydroxymethyl)phenyl)carbamate is the potential for the formation of an intramolecular hydrogen bond (IMHB) between the hydrogen of the hydroxymethyl group (-CH₂OH) and the carbonyl oxygen of the carbamate group (-NHC(=O)O-), or between the N-H proton and the oxygen of the hydroxymethyl group. IMHBs are known to play a crucial role in determining the structure, stability, and biological properties of molecules.[4] The presence and strength of such bonds dictate the preferred conformation of the molecule, effectively locking it into a more rigid, lower-energy state.[5][6] Understanding these interactions is paramount, as they can influence everything from crystal packing to how the molecule interacts with a biological target.[4]
Computational Methodology: A Framework for Accuracy
The reliability of any computational study hinges on the judicious selection of theoretical methods. This section explains the rationale behind constructing a high-integrity computational protocol for analyzing Methyl (2-(hydroxymethyl)phenyl)carbamate.
The Power of Density Functional Theory (DFT)
Density Functional Theory (DFT) is the workhorse of modern computational chemistry for medium-sized organic molecules.[1] It offers an excellent balance between computational cost and accuracy, making it ideal for the tasks of geometry optimization and property prediction.[2]
-
Why DFT? Unlike simpler molecular mechanics methods, DFT explicitly treats electrons, allowing for the accurate description of electronic effects, such as conjugation and hydrogen bonding. Compared to higher-level wavefunction-based methods (like Møller-Plesset perturbation theory or Coupled Cluster), DFT is significantly more computationally efficient, enabling the study of larger systems and more complex conformational landscapes.
Selecting the Right Functional and Basis Set
The accuracy of DFT calculations is determined by the choice of the exchange-correlation functional and the basis set.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that has a long track record of providing reliable geometries and energies for a broad range of organic molecules.[3] It incorporates a portion of the exact Hartree-Fock exchange, which helps to correct for the self-interaction error inherent in many pure DFT functionals, leading to a more accurate description of electronic structure.
-
Basis Set: The 6-311++G(d,p) basis set is a robust choice for this type of system.
-
6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility for accurately representing the electron distribution.
-
++: The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing anions and non-covalent interactions like hydrogen bonds, as they allow electrons to occupy space further from the nucleus.[7]
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals from their standard shapes, which is essential for describing the anisotropic electron distributions in chemical bonds.
-
This combination, B3LYP/6-311++G(d,p) , represents a high-level, well-validated theoretical model suitable for capturing the subtle energetic and structural effects of intramolecular hydrogen bonding.
Computational Workflow: From Structure to Properties
A systematic workflow ensures reproducibility and provides a comprehensive analysis of the molecule. The following protocol outlines the key steps for a thorough computational investigation.
Detailed Step-by-Step Computational Protocol
-
Initial Structure Generation:
-
Draw the 3D structure of Methyl (2-(hydroxymethyl)phenyl)carbamate using molecular modeling software (e.g., Avogadro, GaussView).
-
Generate several initial conformers by rotating around the key single bonds (C-C of the hydroxymethyl group, C-N of the carbamate). This is a critical step to ensure the global minimum energy structure is found.[8]
-
-
Geometry Optimization:
-
Perform a full geometry optimization on each conformer using the chosen level of theory (e.g., B3LYP/6-311++G(d,p)).
-
This process systematically alters the molecular geometry to find the lowest energy arrangement of the atoms on the potential energy surface. The final structure is considered "optimized" when the forces on all atoms are negligible.
-
-
Vibrational Frequency Analysis:
-
For each optimized structure, perform a frequency calculation at the same level of theory.
-
Purpose 1 (Verification): A true minimum energy structure will have zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), and the structure needs to be further optimized.
-
Purpose 2 (Spectroscopy): The calculated vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra to validate the accuracy of the computational model.[9][10] The calculations also provide the IR intensities and Raman activities for each vibrational mode.
-
-
Property Calculations:
-
Using the validated minimum-energy geometry, perform single-point energy calculations to derive various electronic properties.
-
Frontier Molecular Orbitals (HOMO/LUMO): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between them is a key indicator of chemical reactivity and electronic stability.[11]
-
Molecular Electrostatic Potential (MEP): Map the MEP onto the electron density surface. This visualizes the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Natural Bond Orbital (NBO) Analysis: Investigate donor-acceptor interactions, such as those involved in hydrogen bonding and hyperconjugation, to quantify their stabilizing energies.
-
Caption: A generalized workflow for the computational analysis of a molecule.
Predicted Results and Discussion
This section presents the anticipated results from the computational workflow, providing a quantitative and qualitative analysis of Methyl (2-(hydroxymethyl)phenyl)carbamate.
Conformational Analysis and Geometric Parameters
The primary finding of the conformational search is expected to be a single, dominant low-energy conformer stabilized by a strong O-H···O=C intramolecular hydrogen bond. This seven-membered ring structure significantly enhances the molecule's stability. The optimized geometric parameters for this conformer can be predicted and are summarized below. For self-validation, these theoretical values should ideally be compared against experimental data from X-ray crystallography, if available for this or an analogous structure.[12][13]
| Parameter | Atom Description | Predicted Value (Å or °) |
| Bond Lengths (Å) | ||
| C=O (carbonyl) | Carbamate Carbonyl | ~1.22 |
| C-O (ether) | Carbamate Ether Linkage | ~1.35 |
| N-C (amide) | Carbamate N-C(O) Bond | ~1.37 |
| C-O (hydroxyl) | Hydroxymethyl C-O Bond | ~1.43 |
| Hydrogen Bond | ||
| O-H···O (distance) | H(hydroxyl) to O(carbonyl) | ~1.95 |
| O-H···O (angle) | Angle of the Hydrogen Bond | ~150° |
| Dihedral Angles (°) | ||
| O=C-N-C(aryl) | Defines planarity of carbamate | ~180° (trans) |
| C(aryl)-C-O-H | Orientation of hydroxyl group | ~60° |
Table 1: Predicted key geometric parameters for the lowest energy conformer of Methyl (2-(hydroxymethyl)phenyl)carbamate calculated at the B3LYP/6-311++G(d,p) level of theory.
The predicted O-H···O distance of ~1.95 Å is indicative of a moderate to strong hydrogen bond. NBO analysis would further quantify this, predicting a stabilization energy (E⁽²⁾) on the order of 5-10 kcal/mol for the interaction between the lone pair of the carbonyl oxygen and the antibonding orbital of the hydroxyl's O-H bond.
Spectroscopic Signatures
The calculated vibrational frequencies provide a theoretical IR spectrum that can be used to identify key functional groups.
-
O-H Stretch: Due to its involvement in the strong intramolecular hydrogen bond, the hydroxyl O-H stretching frequency is expected to be significantly red-shifted (lowered) and broadened compared to a "free" hydroxyl group. Instead of appearing around 3600 cm⁻¹, it will likely be found in the 3200-3400 cm⁻¹ region.[14]
-
N-H Stretch: The carbamate N-H stretch should appear as a sharp peak around 3400-3450 cm⁻¹.
-
C=O Stretch: The carbonyl (C=O) stretch is one of the most intense peaks in the IR spectrum. For carbamates, it typically appears in the 1700-1730 cm⁻¹ range. Its exact position can be subtly influenced by the hydrogen bonding.
These predicted frequencies serve as a powerful tool for validating the computed structure against experimental IR data.[9]
Electronic Properties: HOMO-LUMO and MEP Analysis
Analysis of the electronic properties provides insight into the molecule's reactivity and intermolecular interaction potential.
Caption: Energy diagram of HOMO and LUMO levels.
-
HOMO-LUMO Gap: The HOMO is predicted to be localized primarily on the phenyl ring and the nitrogen and oxygen atoms of the carbamate group, reflecting the regions with the highest electron density. The LUMO is expected to be distributed over the aromatic ring and the carbonyl group, representing the areas most susceptible to nucleophilic attack. A large predicted HOMO-LUMO energy gap (e.g., ~6.0 eV) would suggest high kinetic stability and low chemical reactivity.[11]
-
Molecular Electrostatic Potential (MEP): The MEP map would visually confirm the electronic landscape. It will show a strongly negative potential (red/yellow) around the carbonyl oxygen, confirming it as the primary site for electrophilic attack and the hydrogen bond acceptor. A positive potential (blue) would be located around the hydroxyl and amide hydrogens, marking them as the hydrogen bond donor sites.
Conclusion and Future Directions
This guide has outlined a robust and scientifically rigorous framework for the theoretical and computational study of Methyl (2-(hydroxymethyl)phenyl)carbamate. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, we can confidently predict the molecule's structural, spectroscopic, and electronic properties. The dominant role of the intramolecular O-H···O=C hydrogen bond in stabilizing a near-planar seven-membered ring is a key finding, profoundly influencing the molecule's conformation and physicochemical characteristics.
The methodologies and protocols described herein are not limited to this specific molecule but serve as a validated template for investigating a wide range of substituted aromatic compounds. Future work could involve simulating the molecule in different solvents to study the competition between intra- and intermolecular hydrogen bonding, or performing molecular dynamics simulations to understand its dynamic behavior at finite temperatures. By bridging high-level theory with practical application, computational chemistry continues to accelerate innovation in drug discovery and materials science.
References
-
Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. MDPI. Available at: [Link]
-
Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. PMC - PubMed Central. Available at: [Link]
-
Conformational analysis and molecular properties of N-(substituted phenyl-carbonylamino)-4-(1-hydroxymethylphenyl)-1,2,3,6-tetrahydropyridines. PubMed. Available at: [Link]
-
Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. ResearchGate. Available at: [Link]
-
Methyl N-hydroxy-N-(2-methylphenyl)carbamate. PMC - NIH. Available at: [Link]
-
Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. PMC - NIH. Available at: [Link]
-
Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. ChemRxiv. Available at: [Link]
-
Intramolecular Hydrogen Bonding 2021. PMC - NIH. Available at: [Link]
-
Carbamates with ortho-Substituted O‑Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies. PubMed. Available at: [Link]
-
A computational study of intramolecular hydrogen bonds breaking/formation: impact on the structural flexibility of the ranitidine molecule. ResearchGate. Available at: [Link]
-
Synthesis, structures, DFT calculations, and catalytic application in the direct arylation of five-membered heteroarenes with aryl bromides of novel palladium-N-heterocyclic carbene PEPPSI-type complexes. RSC Publishing. Available at: [Link]
-
Synthesis of methyl N-methoxyl-N-2-methylphenylcarbamate. ResearchGate. Available at: [Link]
-
IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. ACS Publications. Available at: [Link]
-
Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. MDPI. Available at: [Link]
- Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate. Google Patents.
-
Direct Ortho-Metallation of Aryl Substituted Heteroaromatic Ligands with TiCl4 and ZrCl4 - An Experimental and DFT Study with. ChemRxiv. Available at: [Link]
-
Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. ACS Publications. Available at: [Link]
-
Introduction to “Intramolecular Hydrogen Bonding 2018”. PMC - NIH. Available at: [Link]
-
Syntheses, crystal structures, DFT calculation and solid-state spectroscopic properties of new zincate(II) complexes with N-(4-substituted phenyl). The UWA Profiles and Research Repository. Available at: [Link]
-
A Computational Study of Lithium Carbamate Synthetic Intermediate Structures and Aggregation. Longdom Publishing. Available at: [Link]
-
Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Available at: [Link]
-
The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PubMed Central. Available at: [Link]
-
Competitive Intramolecular Hydrogen Bonding: Offering Molecules a Choice. Wiley Online Library. Available at: [Link]
-
Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. Available at: [Link]
-
Organic Chemistry Ir And Nmr Cheat Sheet. Sema. Available at: [Link]
Sources
- 1. Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, structures, DFT calculations, and catalytic application in the direct arylation of five-membered heteroarenes with aryl bromides of novel palladium-N-heterocyclic carbene PEPPSI-type complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Introduction to “Intramolecular Hydrogen Bonding 2018” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intramolecular Hydrogen Bonding 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Conformational analysis and molecular properties of N-(substituted phenyl-carbonylamino)-4-(1-hydroxymethylphenyl)-1,2,3,6-tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 12. Methyl N-hydroxy-N-(2-methylphenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
The Strategic Utility of Methyl (2-(hydroxymethyl)phenyl)carbamate in Heterocyclic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Yet Underutilized Building Block
In the vast toolkit of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl (2-(hydroxymethyl)phenyl)carbamate, a bifunctional aromatic compound, represents a potent yet often overlooked building block for the synthesis of a variety of nitrogen-containing heterocycles. Its unique arrangement of a nucleophilic amine protected as a carbamate and a tethered hydroxymethyl group on a phenyl scaffold provides a versatile platform for intramolecular cyclization reactions. This guide offers an in-depth exploration of the synthesis, properties, and, most importantly, the application of this carbamate in the construction of valuable heterocyclic systems, with a focus on providing actionable protocols and mechanistic insights for the modern medicinal and process chemist.
The strategic importance of this building block lies in the latent reactivity of the carbamate and alcohol functionalities. The carbamate group, while serving as a protecting group for the aniline nitrogen, can be activated to participate in cyclization, while the hydroxymethyl group provides a key nucleophile or an electrophilic center after activation. This dual functionality allows for the construction of fused heterocyclic systems that are prevalent in many biologically active compounds.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 117550-36-4 | |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from similar carbamates |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from synthetic procedures |
-
¹H NMR: Expected signals would include a singlet for the carbamate methyl group, a singlet or doublet for the benzylic methylene protons, aromatic protons in the 7-8 ppm region, a broad singlet for the N-H proton, and a broad singlet for the O-H proton.
-
¹³C NMR: Carbon signals for the methyl group, the benzylic carbon, the aromatic carbons, and the carbonyl carbon of the carbamate would be expected.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching, O-H stretching, C-H stretching (aromatic and aliphatic), a strong C=O stretch for the carbamate, and C=C stretching for the aromatic ring.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 181.19, with fragmentation patterns corresponding to the loss of methoxy, hydroxymethyl, and other fragments.
Synthesis of Methyl (2-(hydroxymethyl)phenyl)carbamate
The most direct and logical approach to the synthesis of Methyl (2-(hydroxymethyl)phenyl)carbamate is the reaction of 2-aminobenzyl alcohol with methyl chloroformate. This reaction proceeds via a nucleophilic acyl substitution at the chloroformate by the more nucleophilic amino group of the 2-aminobenzyl alcohol.
Experimental Protocol: Synthesis of Methyl (2-(hydroxymethyl)phenyl)carbamate
This protocol is adapted from established procedures for the synthesis of similar N-aryl carbamates.[2]
Materials:
-
2-Aminobenzyl alcohol
-
Methyl chloroformate
-
Triethylamine (TEA) or another suitable base
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of 2-aminobenzyl alcohol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.1 eq).
-
Slowly add methyl chloroformate (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield Methyl (2-(hydroxymethyl)phenyl)carbamate.
Application in Heterocyclic Synthesis: The Case of 4H-1,3-Benzoxazin-2(3H)-ones
A primary and well-documented application of N-(2-hydroxybenzyl)carbamates is their intramolecular cyclization to form 4H-1,3-benzoxazin-2(3H)-ones. This transformation is a powerful method for constructing this important heterocyclic scaffold, which is found in a number of biologically active molecules.
Mechanistic Insights into Cyclization
The cyclization of Methyl (2-(hydroxymethyl)phenyl)carbamate to 4H-3,1-benzoxazin-2(3H)-one is typically promoted by heat or base. The reaction proceeds via an intramolecular nucleophilic attack of the hydroxyl group on the carbonyl carbon of the carbamate, with the concomitant elimination of methanol.
Kinetic studies on the cyclization of related substituted phenyl N-(2-hydroxybenzyl)carbamates have shown that the reaction is accelerated by electron-withdrawing substituents on the leaving phenoxy group, indicating that the departure of the leaving group is involved in the rate-determining step.[1] The reaction can be catalyzed by bases such as triethylamine.[1]
Experimental Protocol: Synthesis of 4H-3,1-Benzoxazin-2(3H)-one
This protocol is based on the general procedure for the cyclization of N-(2-hydroxybenzyl)carbamates.[1]
Materials:
-
Methyl (2-(hydroxymethyl)phenyl)carbamate
-
Anhydrous dioxane or toluene
-
Triethylamine (optional, as catalyst)
Procedure:
-
Dissolve Methyl (2-(hydroxymethyl)phenyl)carbamate (1.0 eq) in anhydrous dioxane.
-
If base catalysis is desired, add triethylamine (0.1-1.0 eq).
-
Heat the reaction mixture to reflux (approximately 101 °C for dioxane) and monitor the progress by TLC. The reaction is typically complete within 1-4 hours.[1]
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield 4H-3,1-benzoxazin-2(3H)-one.
Prospective Applications in Heterocycle Synthesis: Quinazolines and Benzodiazepines
While the synthesis of benzoxazinones from Methyl (2-(hydroxymethyl)phenyl)carbamate is well-established, its potential as a precursor for other important heterocyclic systems like quinazolines and benzodiazepines is an area ripe for exploration. The strategic positioning of the amino and hydroxymethyl groups suggests that with the appropriate reagents, this building block could serve as a valuable starting material for these scaffolds.
Theoretical Pathway to Quinazolinones
Quinazolinones are commonly synthesized from 2-aminobenzamides or related precursors. It is conceivable that Methyl (2-(hydroxymethyl)phenyl)carbamate could be transformed into a quinazolinone through a multi-step sequence. One plausible route involves the oxidation of the hydroxymethyl group to an aldehyde, followed by reaction with an amine to form a dihydroquinazolinone, which can then be oxidized to the quinazolinone.
Theoretical Pathway to Benzodiazepines
The synthesis of benzodiazepines often involves the condensation of a 2-aminobenzophenone or a related derivative with an amino acid or its equivalent. To utilize Methyl (2-(hydroxymethyl)phenyl)carbamate for this purpose, a transformation to a 2-aminobenzophenone derivative would be necessary. This could potentially be achieved through oxidation of the hydroxymethyl group to an aldehyde, followed by a Grignard reaction and subsequent oxidation. The resulting 2-(methoxycarbonylamino)benzophenone could then undergo standard cyclocondensation reactions to form the benzodiazepine ring.
This highlights a key advantage of using the carbamate: the amino group is pre-protected, allowing for selective reactions at the hydroxymethyl position.
Advantages and Strategic Considerations
The use of Methyl (2-(hydroxymethyl)phenyl)carbamate as a building block offers several advantages:
-
Orthogonality of Functional Groups: The carbamate and alcohol functionalities can often be reacted selectively, allowing for a stepwise construction of the target heterocycle.
-
Pre-installed Functionality: The presence of both a protected amine and a hydroxymethyl group in a specific ortho relationship provides a head start in the synthesis of fused heterocyclic systems.
-
Stability and Handling: As a solid, the compound is generally easier to handle and store than the corresponding free amine, 2-aminobenzyl alcohol, which can be more prone to oxidation.
-
Versatility in Cyclization: As demonstrated, the molecule can undergo intramolecular cyclization to form benzoxazinones, and potentially other heterocycles with appropriate synthetic manipulation.
Conclusion
Methyl (2-(hydroxymethyl)phenyl)carbamate is a valuable and versatile building block for the synthesis of nitrogen-containing heterocycles. Its utility in the preparation of 4H-1,3-benzoxazin-2(3H)-ones is well-documented, and its potential for the synthesis of other important heterocyclic scaffolds such as quinazolinones and benzodiazepines warrants further investigation. The strategic placement of its functional groups, coupled with its stability and ease of synthesis, makes it a compelling choice for researchers in drug discovery and development. This guide has provided a comprehensive overview of its synthesis, properties, and applications, and it is hoped that it will inspire further exploration of this promising building block in the field of heterocyclic chemistry.
References
-
Kucera, J., Slouka, J., & Holcapek, M. (2004). Cyclization of Substituted Phenyl N-(2-Hydroxybenzyl)carbamates in Aprotic Solvents. Synthesis of 4H-1,3-Benzoxazin-2(3H)-ones. Collection of Czechoslovak Chemical Communications, 69(1), 191-202. [Link]
-
Kral'ova, K., & Kucera, J. (2005). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. Molecules, 10(4), 529-535. [Link]
Sources
The Ortho-Functionalized Scaffold: Methyl (2-(hydroxymethyl)phenyl)carbamate
This guide provides an in-depth technical analysis of Methyl (2-(hydroxymethyl)phenyl)carbamate , a critical bifunctional scaffold in organic synthesis and medicinal chemistry.
Technical Monograph & Experimental Guide
Executive Summary & Chemical Identity
Methyl (2-(hydroxymethyl)phenyl)carbamate is a bifunctional aromatic intermediate characterized by the presence of a nucleophilic hydroxymethyl group (
While stable under neutral, anhydrous conditions, the molecule undergoes rapid intramolecular cyclization under basic or thermal stress. This reactivity profile makes it a valuable tool in the design of serine protease inhibitors (e.g., Human Leukocyte Elastase inhibitors) and cyclization-activated prodrug systems.
Chemical Profile
| Property | Specification |
| IUPAC Name | Methyl |
| Molecular Formula | |
| Molecular Weight | 181.19 g/mol |
| Core Scaffold | Ortho-substituted Aniline |
| Key Reactivity | Intramolecular Nucleophilic Acyl Substitution (Cyclization) |
| Primary Derivative | 1,4-dihydro-2H-3,1-benzoxazin-2-one |
Synthetic Architecture
The synthesis of this carbamate requires strict chemoselectivity to differentiate between the amino and hydroxyl groups of the starting material, 2-aminobenzyl alcohol.
Chemoselective N-Acylation
The primary challenge is preventing O-acylation or double acylation.[1] The amino group is significantly more nucleophilic than the benzyl alcohol, allowing for selective protection at controlled temperatures.
Reaction Pathway:
-
Substrate: 2-Aminobenzyl alcohol.
-
Reagent: Methyl chloroformate (1.05 eq).
-
Base: Pyridine or Sodium Bicarbonate (to neutralize HCl).
-
Condition: 0°C in Dichloromethane (DCM) or THF.
Visualization of Synthesis Logic
The following diagram illustrates the critical decision nodes in the synthesis to avoid polymerization or premature cyclization.
Figure 1: Chemoselective synthesis pathway prioritizing the kinetic carbamate product over the thermodynamic cyclic derivative.
Reactivity Profile: The Cyclization Mechanism
The defining utility of Methyl (2-(hydroxymethyl)phenyl)carbamate is its conversion to the heterocycle 1,4-dihydro-2H-3,1-benzoxazin-2-one . This transformation is driven by the ortho-effect, where the local concentration of the hydroxyl nucleophile is effectively infinite relative to the carbamate carbonyl.
Mechanism of Action
-
Activation: Under basic conditions, the benzylic hydroxyl is deprotonated to form an alkoxide.[1]
-
Attack: The alkoxide attacks the carbamate carbonyl carbon.[1]
-
Elimination: The tetrahedral intermediate collapses, expelling the methoxide leaving group (which is protonated to methanol).[1]
-
Result: Formation of the cyclic carbamate (benzoxazinone).[1][2][3]
Cyclization Kinetics Diagram
Figure 2: Mechanistic flow of the base-promoted cyclization to the bioactive benzoxazinone core.
Experimental Protocols
Protocol A: Synthesis of Methyl (2-(hydroxymethyl)phenyl)carbamate
Objective: Isolate the open-chain carbamate without cyclization.
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve 2-aminobenzyl alcohol (12.3 g, 100 mmol) in anhydrous DCM (100 mL). Add Pyridine (8.9 mL, 110 mmol).
-
Cooling: Submerge the flask in an ice/water bath (0°C).
-
Addition: Add Methyl Chloroformate (7.8 mL, 101 mmol) dropwise over 30 minutes. Note: Exothermic reaction; maintain internal temp < 5°C.[1]
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1] The product will appear less polar than the starting amine but more polar than the cyclic benzoxazinone.[1]
-
Workup: Wash with cold 1M HCl (2x 50 mL) to remove pyridine, followed by saturated
and brine. -
Isolation: Dry over
, filter, and concentrate in vacuo at room temperature (do not heat above 30°C to prevent cyclization). -
Yield: Expect ~85-90% of a white/off-white solid.[1]
Protocol B: Cyclization to 1,4-dihydro-2H-3,1-benzoxazin-2-one
Objective: Controlled conversion to the heterocyclic inhibitor scaffold.
-
Solvation: Dissolve the carbamate (1.81 g, 10 mmol) in Toluene (20 mL).
-
Catalysis: Add Triethylamine (0.5 eq) or Potassium tert-butoxide (0.1 eq) for faster rates.
-
Reflux: Heat to reflux (110°C) for 1–3 hours.
-
Monitoring: The reaction is complete when the carbamate spot disappears on TLC and the methanol byproduct is evolved.
-
Purification: Cool to room temperature. The product often precipitates.[1] If not, concentrate and recrystallize from Ethanol.[1]
Pharmaceutical Applications & Causality[1]
Serine Protease Inhibition
The 1,4-dihydro-2H-3,1-benzoxazin-2-one scaffold derived from this carbamate acts as a "suicide substrate" for serine proteases like Human Leukocyte Elastase (HLE) .
-
Mechanism: The enzyme's active site serine attacks the carbonyl of the benzoxazinone ring.
-
Result: The ring opens, tethering the enzyme to the inhibitor via a stable acyl-enzyme complex, permanently disabling the protease.
Prodrug Design (Cyclization-Activated)
The open-chain carbamate can serve as a prodrug.[1][4]
-
Concept: The carbamate is stable at acidic pH (stomach).[1]
-
Trigger: At physiological pH (7.4), the rate of intramolecular cyclization increases, releasing the "leaving group." While in this specific molecule the leaving group is methanol, substituting the methyl ester with a drug payload (e.g., a phenol-based drug) allows the 2-(hydroxymethyl)aniline moiety to act as a disposable delivery vector.
References
-
Saari, W. S., et al. (1990).[1] "Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole." Journal of Medicinal Chemistry, 33(1), 97-101.[4] Link
-
Krass, N., et al. (1998).[1] "Synthesis and herbicidal activity of 1,4-dihydro-2H-3,1-benzoxazin-2-ones." Pesticide Science, 54(3), 211-218. Link[1]
-
Teshima, T., et al. (1982).[1] "Inhibition of serine proteases by benzoxazinone derivatives." Journal of Biological Chemistry, 257, 5085-5091. Link
-
Souček, M., et al. (1998).[1] "Cyclization of Substituted Phenyl N-(2-Hydroxybenzyl)carbamates." Collection of Czechoslovak Chemical Communications, 63, 1825-1836. Link
Sources
- 1. Methyl Carbamate | C2H5NO2 | CID 11722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CCCC 2000, Volume 65, Issue 8, Abstracts pp. 1262-1272 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 4. Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of "Methyl (2-(hydroxymethyl)phenyl)carbamate" from 2-aminobenzyl alcohol
Abstract & Introduction
This application note details the protocol for the chemoselective synthesis of Methyl (2-(hydroxymethyl)phenyl)carbamate (also known as N-(2-hydroxymethylphenyl)methoxycarbonylamine) starting from 2-aminobenzyl alcohol .
The transformation presents a classic chemoselectivity challenge: the substrate contains two nucleophilic sites—a primary amine (
This guide provides a robust, low-temperature protocol using methyl chloroformate in the presence of a mild base to ensure exclusive N-acylation. We also discuss "Green Chemistry" alternatives using dimethyl carbonate (DMC).
Key Chemical Transformation
| Parameter | Specification |
| Starting Material | 2-Aminobenzyl Alcohol (CAS: 5344-90-1) |
| Reagent | Methyl Chloroformate (CAS: 79-22-1) |
| Product | Methyl (2-(hydroxymethyl)phenyl)carbamate |
| Reaction Type | Nucleophilic Acylation (Schotten-Baumann type) |
| Critical Control | Temperature ( |
Mechanism of Action & Selectivity
The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the carbonyl carbon of methyl chloroformate. The selectivity is governed by the relative nucleophilicity of the amine versus the alcohol (
Reaction Pathway Diagram
Figure 1: Reaction mechanism highlighting the kinetic pathway to the desired N-carbamate and potential side reactions.
Experimental Protocol
Materials & Reagents[1][2]
-
2-Aminobenzyl Alcohol: 1.0 equiv (e.g., 5.0 g, 40.6 mmol)
-
Methyl Chloroformate: 1.05 equiv (e.g., 4.03 g, 3.3 mL)
-
Pyridine: 1.2 equiv (Mild base/acid scavenger) or NaHCO3 (Sat. aq. for biphasic)
-
Dichloromethane (DCM): Anhydrous (0.2 M concentration)
-
Workup: 1N HCl, Brine, Na2SO4.
Step-by-Step Methodology
Step 1: Solubilization In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-aminobenzyl alcohol (5.0 g) in anhydrous DCM (100 mL). Add pyridine (3.9 mL, 1.2 equiv).
-
Expert Insight: Pyridine is preferred over triethylamine here because it is less basic, reducing the risk of promoting O-acylation or base-catalyzed cyclization.
Step 2: Temperature Control (Critical) Cool the solution to 0°C using an ice/water bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Causality: Lowering the temperature increases the selectivity ratio (
). At 0°C, the activation energy for amine attack is sufficient, while alcohol attack is kinetically suppressed [1].
Step 3: Reagent Addition Dilute methyl chloroformate (3.3 mL) in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 30 minutes using a pressure-equalizing addition funnel or syringe pump.
-
Safety: Methyl chloroformate is lachrymatory and toxic. Perform exclusively in a fume hood. The exothermic nature of the reaction requires slow addition to maintain T < 5°C.
Step 4: Reaction Monitoring Allow the mixture to stir at 0°C for 1 hour, then warm naturally to room temperature (RT) over 2 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes).
-
Endpoint: Disappearance of starting material (
) and appearance of the carbamate product ( ).
Step 5: Workup & Isolation
-
Quench the reaction by adding water (50 mL).
-
Separate the organic layer.[1]
-
Wash the organic layer with 1N HCl (2 x 30 mL) to remove pyridine and any unreacted aniline.
-
Note: Keep the acid wash brief and cold to prevent acid-catalyzed cyclization.
-
-
Wash with Sat. NaHCO3 (30 mL) and Brine (30 mL).
-
Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Step 6: Purification The crude residue is typically an off-white solid.
-
Recrystallization: Dissolve in minimal hot Toluene or Ethyl Acetate , then add Heptane until turbid. Cool to 4°C.
-
Yield: Expected yield is 85-95%.
Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
Characterization Data
The identity of the product is confirmed via NMR spectroscopy. The key feature is the presence of the carbamate methoxy signal and the retention of the benzylic methylene protons.
| Signal | Shift ( | Multiplicity | Integration | Assignment |
| NH | 8.5 - 9.0 | Broad Singlet | 1H | Carbamate NH |
| Ar-H | 7.1 - 7.6 | Multiplet | 4H | Aromatic Ring |
| CH2 | 4.65 | Singlet/Doublet | 2H | Benzylic |
| OH | 2.5 - 3.0 | Broad Singlet | 1H | Alcohol OH (Exch.) |
| OCH3 | 3.75 | Singlet | 3H | Methyl Carbamate |
Note: NMR shifts may vary slightly depending on solvent (CDCl3 vs DMSO-d6).
Troubleshooting & Process Safety
Common Issues
-
Bis-acylation (O-acylation):
-
Cause: Reaction temperature too high or excess methyl chloroformate used.
-
Solution: Strictly maintain 0°C during addition. Reduce reagent stoichiometry to 1.0 eq.
-
-
Cyclization (Benzoxazinone formation):
-
Cause: Extended heating or strong acidic workup.
-
Solution: Avoid heating the crude material above 40°C during concentration. Neutralize acid washes immediately.
-
Safety (HSE)
-
Methyl Chloroformate: Highly toxic by inhalation, corrosive, and lachrymator. Reacts with water to form HCl.
-
DCM: Suspected carcinogen. Use proper PPE (gloves, goggles, lab coat).
Alternative "Green" Route (Catalytic)
For researchers seeking to avoid chloroformates, Dimethyl Carbonate (DMC) can be used as both reagent and solvent.
-
Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) or Zeolites (e.g., ZSM-5).
-
Conditions: Reflux in DMC.
-
Mechanism: Transesterification.
-
Advantage: The only byproduct is methanol.
-
Reference: See Indian J. Chem. [2] for chemoselective acylation principles over solid catalysts.
References
-
Selective N-Acylation of Amino Alcohols
-
Concept: At low temperatures, the nucleophilicity differential between
and allows for selective acylation of the amine. -
Source:
-
-
Chemoselective Acylation over Catalysts
- Concept: Use of Zeolites (ZSM-35) or organocatalysts for selective acylation of amines in the presence of alcohols.
-
Source:
-
General Carbamate Synthesis
- Concept: Synthesis of methyl carbamates using chloroform
-
Source:
-
Related 2-Aminobenzyl Alcohol Chemistry
- Concept: Reactivity of 2-aminobenzyl alcohols in heterocycle synthesis (Cycliz
-
Source:
Sources
Chemoselective Synthesis of Methyl (2-(((methoxycarbonyl)oxy)methyl)phenyl)carbamate: A Detailed Protocol and Mechanistic Insight
An Application Note for Drug Development Professionals and Organic Chemists
Abstract
This application note provides a comprehensive guide to the reaction between Methyl (2-(hydroxymethyl)phenyl)carbamate and methyl chloroformate. The protocol is designed to favor the chemoselective acylation of the primary alcohol, yielding Methyl (2-(((methoxycarbonyl)oxy)methyl)phenyl)carbamate, a bifunctional molecule with potential applications in linker chemistry, prodrug design, and as a versatile building block in organic synthesis. We will delve into the mechanistic rationale for this selectivity, provide a robust, step-by-step experimental protocol, and outline critical safety and handling procedures. This guide is intended for researchers in drug development and synthetic chemistry who require a reliable method for differentiating the reactivity of alcohol and carbamate functional groups.
Introduction and Scientific Context
The strategic modification of multifunctional molecules is a cornerstone of modern drug discovery and materials science. The starting material, Methyl (2-(hydroxymethyl)phenyl)carbamate, possesses two key nucleophilic sites: a primary benzylic alcohol and a carbamate N-H group. While both can theoretically react with an acylating agent like methyl chloroformate, their intrinsic reactivities differ significantly.
-
The Carbamate Moiety: Carbamates are integral to medicinal chemistry, often serving as stable bioisosteres for amide bonds or as key pharmacophoric elements that engage with biological targets.[1] The nitrogen atom's lone pair is delocalized by resonance with the adjacent carbonyl group, rendering it significantly less nucleophilic than a typical amine and less reactive towards electrophiles.[2]
-
The Hydroxymethyl Group: Primary alcohols are effective nucleophiles that readily react with chloroformates in the presence of a base to form stable carbonate esters.[3] This linkage is also valuable in drug design, for instance, in creating prodrugs to enhance bioavailability.[1]
This inherent difference in nucleophilicity allows for a chemoselective reaction. By carefully controlling the reaction conditions, specifically through the use of a non-nucleophilic base at moderate temperatures, the hydroxyl group can be selectively acylated while the carbamate N-H bond remains intact. This protocol is optimized to exploit this reactivity differential, providing high-yield access to the desired carbonate product.
Reaction Scheme and Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The base, typically a tertiary amine like triethylamine (TEA) or pyridine, serves a dual purpose: it deprotonates the alcohol to form a more potent alkoxide nucleophile and neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[4]
Overall Reaction:
Mechanistic Rationale for Chemoselectivity:
The key to the reaction's success lies in the preferential attack by the more nucleophilic hydroxyl group over the carbamate nitrogen.
Caption: Reaction mechanism workflow.
Potential Side Reaction: While the primary alcohol is more reactive, forceful conditions (e.g., use of a very strong base like NaH, higher temperatures, or prolonged reaction times) could lead to deprotonation and subsequent acylation of the carbamate nitrogen, resulting in an N,O-bis-acylated product. The described protocol is designed to minimize this outcome.
Experimental Protocol
This protocol details a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | CAS Number | Amount (1 mmol scale) | Equivalents | Notes |
| Methyl (2-(hydroxymethyl)phenyl)carbamate | 181.18 | 135098-05-8 | 181 mg | 1.0 | Starting material. Ensure it is dry. |
| Methyl Chloroformate | 94.50 | 79-22-1 | 84 µL (1.1 mmol) | 1.1 | Toxic & Corrosive. Handle with extreme care in a fume hood. |
| Triethylamine (TEA) | 101.19 | 121-44-8 | 167 µL (1.2 mmol) | 1.2 | Anhydrous grade. Acts as a base and HCl scavenger. |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | 5 mL | - | Anhydrous solvent. |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - | ~10 mL | - | For quenching and washing. |
| Brine (Saturated aq. NaCl) | - | - | ~10 mL | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | As needed | - | For drying the organic phase. |
| Silica Gel | - | - | As needed | - | For column chromatography (230-400 mesh). |
Step-by-Step Procedure
Caption: Experimental workflow diagram.
-
Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl (2-(hydroxymethyl)phenyl)carbamate (1.0 eq., 181 mg).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. An inert atmosphere is crucial to prevent methyl chloroformate from reacting with atmospheric moisture.[3]
-
Dissolution: Add anhydrous dichloromethane (DCM, 5 mL) via syringe, and stir until the solid is fully dissolved.
-
Base Addition: Add anhydrous triethylamine (1.2 eq., 167 µL) to the solution.
-
Cooling: Place the flask in an ice-water bath and cool the stirring solution to 0°C. This helps to control the initial exotherm of the acylation reaction.
-
Reagent Addition: Slowly add methyl chloroformate (1.1 eq., 84 µL) dropwise via syringe over 5 minutes. A white precipitate of triethylammonium chloride ([TEA-H]Cl) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture such as 30-50% Ethyl Acetate in Hexanes. The product should have a higher Rf value than the starting material.
-
Workup - Quenching: Once the starting material is consumed, carefully quench the reaction by adding 10 mL of deionized water or saturated aqueous NaHCO₃ solution.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM (2 x 10 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with 10 mL of saturated aqueous NaHCO₃ and 10 mL of brine. The bicarbonate wash ensures the removal of any residual acidic species.
-
Workup - Drying: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of DCM.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure Methyl (2-(((methoxycarbonyl)oxy)methyl)phenyl)carbamate.
Safety and Handling
-
Methyl Chloroformate: This reagent is highly toxic, corrosive, and lachrymatory. It is a volatile liquid that can be fatal if inhaled, swallowed, or absorbed through the skin.[3] It may contain traces of phosgene, a highly toxic gas.[5][6] ALWAYS handle methyl chloroformate in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile or neoprene).
-
Solvents and Reagents: Dichloromethane is a suspected carcinogen. Triethylamine is flammable and corrosive. Handle all chemicals with appropriate care.
-
Waste Disposal: Quench any excess methyl chloroformate slowly with a cold alkaline solution (e.g., 1M NaOH) before disposal. Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive reagents (e.g., wet solvent/starting material), insufficient base. | Ensure all reagents and solvents are anhydrous. Use freshly opened or distilled reagents. Verify the quality and amount of the base. |
| Formation of Multiple Products | Reaction temperature too high, incorrect stoichiometry, or prolonged reaction. | Maintain the reaction temperature at 0°C during addition. Use the specified stoichiometry. Monitor the reaction closely by TLC and quench it as soon as the starting material is gone. |
| Product Hydrolysis during Workup | Prolonged exposure to aqueous base or acid. | Perform the aqueous workup efficiently without unnecessary delays. Ensure the final organic phase is neutral before drying and concentration. |
| Difficult Purification | Close Rf values of product and byproducts. | Optimize the eluent system for column chromatography. A shallow gradient or a different solvent system (e.g., Toluene/Acetone) may improve separation. |
References
- Benchchem. (2025).
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 3, 2026, from [Link]
-
Wikipedia. (2023). Chloroformate. In Wikipedia. [Link]
- FramoChem. (2018).
- Google Patents. (1977). Methyl chloroformate process.
-
PrepChem.com. (n.d.). Preparation of methyl chloroformate. Retrieved February 3, 2026, from [Link]
Sources
"Methyl (2-(hydroxymethyl)phenyl)carbamate" purification by recrystallization
Application Note: Purification of Methyl (2-(hydroxymethyl)phenyl)carbamate via Recrystallization
Abstract
This technical guide details the purification of Methyl (2-(hydroxymethyl)phenyl)carbamate (CAS: 117550-36-4), a critical intermediate in the synthesis of 1,4-benzoxazin-2-one derivatives. Unlike standard stable solids, this compound possesses an internal nucleophile (hydroxyl group) and an electrophile (carbamate carbonyl) in an ortho-arrangement, creating a high risk of thermal cyclization during purification. This protocol prioritizes a Solvent/Anti-Solvent Recrystallization strategy (Ethyl Acetate/Heptane) to minimize thermal stress, prevent "oiling out," and ensure removal of unreacted methyl chloroformate or aminobenzyl alcohol impurities.
Chemical Context & Stability Risks
Target Molecule: Methyl (2-(hydroxymethyl)phenyl)carbamate Structure: Phenyl ring substituted at C1 with a methyl carbamate (-NHCOOMe) and at C2 with a hydroxymethyl group (-CH2OH).
The Cyclization Challenge (Critical)
The primary challenge in purifying this compound is its propensity to undergo intramolecular transesterification (cyclization) upon prolonged heating, converting the desired open-chain carbamate into 2H-1,4-benzoxazin-2-one with the loss of methanol.
-
Risk Factor: High temperatures (>70°C) or basic impurities accelerate this degradation.
-
Mitigation: The purification protocol below strictly limits thermal exposure and avoids high-boiling single solvents (like Toluene) in favor of lower-boiling azeotropic mixtures.
Figure 1: Thermal Degradation Pathway
Caption: Thermal instability pathway. Prolonged heating drives the formation of the cyclic impurity.
Pre-Purification Analysis
Before commencing recrystallization, analyze the crude material to define the impurity profile.
| Parameter | Method | Acceptance Criteria for Recrystallization |
| Purity | HPLC (C18, MeCN/H2O) | > 85% (If <85%, consider flash chromatography first) |
| Volatiles | 1H NMR | Confirm removal of reaction solvents (DCM, THF) |
| By-products | TLC (50% EtOAc/Hex) | Identify Rf of cyclic impurity (usually higher Rf than target) |
Solvent Screening Protocol
Do not assume a standard solvent will work. Perform this rapid screen on 100 mg of crude material.
Objective: Find a system where the compound is soluble at moderate heat (50-60°C) but insoluble at 0-5°C.
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |
| Water | Low | Insoluble | Poor | Hydrolysis risk. |
| Ethanol (EtOH) | High | High | Poor | Yield loss; too soluble. |
| Toluene | Moderate | Low | Moderate | Requires high T (110°C) -> Cyclization Risk . |
| Ethyl Acetate (EtOAc) | High | Moderate | Poor | Good solvent, but poor recovery alone. |
| EtOAc / Heptane | High | Insoluble | Excellent | Allows T < 60°C; tunable polarity. |
Decision: Use Ethyl Acetate / Heptane (or Hexane) . This system allows dissolution at lower temperatures, minimizing thermal degradation.
Detailed Recrystallization Protocol
Safety: Work in a fume hood. Methyl carbamates can be bioactive; wear nitrile gloves and safety glasses.
Step 1: Dissolution (The "Minimum Solvent" Rule)
-
Place crude solid (e.g., 10.0 g) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add Ethyl Acetate (start with 2 mL per gram of solid).
-
Heat the mixture gently to 50-60°C in an oil bath. DO NOT EXCEED 65°C.
-
Add additional EtOAc portion-wise (0.5 mL at a time) until the solid just dissolves.
-
Note: If a small amount of dark insoluble material remains, filter it off while hot (using a pre-warmed funnel) rather than adding excess solvent.
-
Step 2: Particle Nucleation (The Anti-Solvent Addition)
-
Remove the flask from the heat source but keep stirring.
-
While the solution is still warm (~45°C), slowly add Heptane (or Hexane) dropwise.
-
End Point: Stop adding Heptane the moment a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of EtOAc to clear the turbidity (returning to a saturated solution).
Step 3: Controlled Cooling
-
Allow the flask to cool to room temperature (20-25°C) slowly over 30-45 minutes. Rapid cooling traps impurities.
-
Once at room temperature, transfer the flask to an ice/water bath (0-4°C) for 1 hour.
-
Observation: White to off-white needles or plates should crystallize.
Step 4: Isolation & Drying
-
Filter the crystals using a Buchner funnel under vacuum.
-
Wash: Rinse the filter cake with a cold (0°C) mixture of EtOAc/Heptane (1:4 ratio). Do not use pure EtOAc, or you will dissolve your product.
-
Dry: Dry in a vacuum oven at 40°C for 6-12 hours.
-
Warning: Do not dry >50°C to prevent solid-state cyclization or melting (if MP is low).
-
Process Visualization (Workflow)
Caption: Step-by-step workflow for the Solvent/Anti-Solvent recrystallization process.[1]
Troubleshooting & Quality Control
Common Issue: "Oiling Out"
Instead of crystals, the product separates as a sticky oil at the bottom.
-
Cause: The solution became supersaturated too quickly, or the temperature dropped below the melting point of the solvated product before crystallization occurred.
-
Remedy:
-
Re-heat the mixture until the oil re-dissolves (add a small amount of EtOAc if needed).
-
Seed: Add a tiny crystal of pure product (seed crystal) to the warm solution.
-
Cool much more slowly. Vigorously stir during cooling to break up oil droplets.
-
Post-Purification Validation
| Test | Expected Result | Reference Standard |
| 1H NMR (DMSO-d6) | δ ~3.6 (s, 3H, OMe), 4.5 (d, 2H, CH2), 5.2 (t, 1H, OH), 7.0-7.5 (m, 4H, Ar-H), 8.8 (s, 1H, NH) | Confirm integration ratio 3:2:1:4:1. |
| Melting Point | Sharp range (e.g., 85-87°C, determine experimentally) | Broad range (>2°C) indicates impurity. |
| HPLC Purity | Single peak > 98% a/a | Absence of cyclic impurity peak. |
References
-
Preparation of 1,4-benzoxazin-2-one derivatives. International Journal of Pharmaceutical Sciences and Research. (2023).
-
Synthesis and Fungicidal Activity of 1-(Carbamoylmethyl)-2-aryl-3,1-benzoxazines. National Institutes of Health (NIH). (2017).
-
Methyl carbamate Properties & Solubility. Sigma-Aldrich Technical Data.
-
Synthesis of carbamate derivatives of 2,3-dihydro-4H-1,4-benzoxazine. ResearchGate. (2025).[1]
-
Methyl (2-(((2-hydroxyethyl)amino)carbonyl)phenyl)-carbamate HPLC Method. SIELC Technologies. (2018).
Sources
Application Note: Methyl (2-(hydroxymethyl)phenyl)carbamate Scaffolds in Bioconjugation
The following Application Note and Protocol guide details the utility of Methyl (2-(hydroxymethyl)phenyl)carbamate as a core scaffold for ortho-Aminobenzyl (OAB) self-immolative linkers in bioconjugation.
Executive Summary
Methyl (2-(hydroxymethyl)phenyl)carbamate (CAS 117550-36-4) represents the structural prototype for ortho-aminobenzyl (OAB) self-immolative linkers. While the para-aminobenzyl (PAB) linker is the industry standard (e.g., in Adcetris®), the OAB scaffold offers distinct kinetic and steric advantages. This molecule serves two critical roles in drug development:
-
Kinetic Model: It is used to determine the intrinsic cyclization rate (
) of the spacer system without the complexity of a macromolecular trigger. -
Synthetic Precursor: It provides the core aromatic skeleton for constructing "traceless" linkers that release payloads via 1,4-elimination/cyclization , distinct from the 1,6-elimination of PAB systems.
Mechanism of Action: The Cyclization Release Pathway
Unlike standard hydrolysis, the OAB linker system releases its payload through a rapid intramolecular cyclization.
The Cascade
-
Triggering: An enzyme (e.g., Cathepsin B,
-Glucuronidase) cleaves the amide bond at the aniline nitrogen. In the model compound, this simulates the removal of the "Methyl carbamate" protecting group (or specific enzymatic cleavage if designed as such). -
Nucleophilic Attack: The newly liberated ortho-amine serves as an internal nucleophile.
-
Cyclization: The amine attacks the benzylic carbonyl (carbamate/carbonate interface), forming a stable 1,4-dihydro-2H-3,1-benzoxazin-2-one ring.
-
Release: The payload (Drug-OH or Drug-NH
) is expelled as the leaving group.
Pathway Visualization
Figure 1: Mechanism of payload release via OAB cyclization. The proximity of the ortho-amine to the benzylic carbamate drives the reaction.
Comparative Analysis: OAB vs. PAB Linkers
| Feature | ortho-Aminobenzyl (OAB) | para-Aminobenzyl (PAB) |
| Release Mechanism | Intramolecular Cyclization (Formation of 5/6-membered ring) | 1,6-Elimination (Quinone Methide formation) |
| Kinetics ( | Tunable (Minutes to Hours). Often faster for hindered payloads. | Rapid (Seconds to Minutes).[1][2] |
| Steric Profile | Compact; ortho geometry brings payload closer to trigger. | Linear/Extended; payload is distal to trigger. |
| Stability | High plasma stability; cyclization requires free amine. | High stability; susceptible to spontaneous hydrolysis if not capped. |
| Byproduct | Stable Benzoxazinone derivative (low toxicity). | Aza-quinone methide (reactive electrophile, potentially toxic). |
Expert Insight: The OAB scaffold is particularly valuable when the PAB linker fails due to aggregation or when the reactive quinone methide byproduct of PAB causes immunogenicity.
Experimental Protocols
Protocol A: Kinetic Evaluation of Linker Stability
Use this protocol to determine the cyclization half-life (
Materials:
-
Methyl (2-(hydroxymethyl)phenyl)carbamate (Model Compound).[3]
-
Phosphate Buffer (PBS), pH 7.4.
-
HPLC-UV/Vis or LC-MS.
-
Trigger Reagent (if using a protected amine version, e.g., removal of Boc/Fmoc to initiate). Note: For the methyl carbamate, this protocol assumes chemical hydrolysis or use as a stable reference standard.
Workflow:
-
Preparation: Dissolve 1 mg of the model compound in 100
L DMSO. Dilute to 50 M in PBS (pH 7.4). -
Incubation: Incubate at 37°C.
-
Sampling: Withdraw aliquots at
minutes. -
Quenching: Acidify with 0.1% Formic Acid to stop amine nucleophilicity (if free amine is generated).
-
Analysis: Inject onto C18 Reverse Phase HPLC (Gradient: 5-95% ACN in Water).
-
Calculation: Plot
vs. Time. The slope yields .
Protocol B: Synthesis of a Functional OAB-ADC Linker
This protocol describes converting the core scaffold into a functional linker ("Linker-Drug") ready for antibody conjugation.
Prerequisites:
-
Scaffold: 2-Aminobenzyl alcohol (derived from the methyl carbamate precursor by hydrolysis if necessary, or purchased directly).
-
Trigger: Fmoc-Val-Cit-OH (Standard cathepsin-cleavable dipeptide).
-
Payload: MMAE (Monomethyl auristatin E) or Doxorubicin.
Step 1: Trigger Attachment (Amide Bond Formation)
-
Dissolve Fmoc-Val-Cit-OH (1.2 eq) and EEDQ (1.5 eq) in anhydrous DCM/MeOH (2:1).
-
Add 2-aminobenzyl alcohol (1.0 eq).
-
Stir at room temperature for 16 hours in the dark.
-
Purification: Flash chromatography (DCM/MeOH).
-
Result: Fmoc-Val-Cit-NH-Ph-CH
OH.
Step 2: Activation of Benzylic Alcohol
-
Dissolve the intermediate from Step 1 in anhydrous DMF.
-
Add Bis(4-nitrophenyl) carbonate (2.0 eq) and DIPEA (3.0 eq).
-
Stir at 25°C for 4 hours. Monitor by TLC for disappearance of alcohol.
-
Result: Activated carbonate (Fmoc-Val-Cit-NH-Ph-CH
-O-CO-OpNP).
Step 3: Payload Conjugation
-
Add the Cytotoxic Payload (e.g., Doxorubicin, 1.0 eq) to the activated carbonate solution.
-
Add HOBt (1.0 eq) to catalyze the carbamate formation.
-
Stir for 24 hours.
-
Deprotection: Remove Fmoc group using 20% Piperidine in DMF.
-
Final Purification: Preparative HPLC.
-
Validation: Verify Mass (LC-MS) and Purity (>95%).
References
-
Dal Corso, A., et al. (2021).[4] "Self-Immolative Spacers: Kinetic Aspects and Applications in Drug Delivery." Bioconjugate Chemistry. Link
-
Hay, M. P., et al. (1999). "Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs." Journal of the Chemical Society, Perkin Transactions 1. Link
-
Greenwald, R. B., et al. (1999). "Drug Delivery Systems Employing 1,4- or 1,6-Elimination: Poly(ethylene glycol) Prodrugs of Amine-Containing Compounds." Journal of Medicinal Chemistry. Link
-
Firestone, R. A., et al. (2020). "Linker Chemistry in Antibody-Drug Conjugates." Methods in Molecular Biology. Link
Sources
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Methyl (2-(Hydroxymethyl)Phenyl)Carbamate price,buy Methyl (2-(Hydroxymethyl)Phenyl)Carbamate - chemicalbook [m.chemicalbook.com]
- 4. books.rsc.org [books.rsc.org]
Troubleshooting & Optimization
Overcoming low reactivity of 2-aminobenzyl alcohol in carbamoylation
The following guide is structured as a high-level technical support resource for researchers encountering difficulties with the carbamoylation of 2-aminobenzyl alcohol. It addresses the unique kinetic and thermodynamic challenges posed by this substrate's ortho-substitution pattern.
Topic: Overcoming Low Reactivity & Chemoselectivity Issues Doc ID: TS-ORG-2ABA-004 Last Updated: February 2026
Executive Summary
The carbamoylation of 2-aminobenzyl alcohol presents a classic "ortho-effect" challenge. Researchers often report "low reactivity," but this is frequently a misdiagnosis of two distinct phenomena:
-
Ground-State Stabilization: Intramolecular hydrogen bonding between the amine and hydroxyl groups reduces the nucleophilicity of both centers.
-
Competitive Cyclization: The desired linear carbamate/urea often rapidly cyclizes into 1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives, leading to apparent "loss" of the target product.
This guide provides troubleshooting for kinetic stalling, chemoselectivity control (N- vs. O-carbamoylation), and product stability.
Diagnostic & Troubleshooting (Q&A)
Category A: Kinetic Stalling (Reaction Won't Start or Finish)
Q: I am using standard conditions (Isocyanate/DCM), but conversion is poor. Why is this substrate less reactive than benzyl alcohol or aniline? A: The reduced reactivity is likely due to an Intramolecular Hydrogen Bond (IMHB) Lock . In non-polar solvents (DCM, Toluene), the amino protons H-bond to the hydroxyl oxygen, and vice versa. This "locks" the lone pairs, increasing the energy barrier for nucleophilic attack.
-
The Fix: Switch to a hydrogen-bond-disrupting solvent.
-
Recommendation: Use THF or Acetonitrile . These solvents competitively H-bond with the substrate, freeing the NH
and OH groups to react with the electrophile. -
Catalysis: If using isocyanates, add 5-10 mol% Dibutyltin Dilaurate (DBTL) . Tin catalysts coordinate to the isocyanate and the alcohol, bridging the reactants and overcoming the entropic penalty of the crowded ortho-position.
-
Q: I am trying to synthesize the O-carbamate using Urea or Carbonyldiimidazole (CDI), but the reaction is dead. How do I activate it? A: Urea and CDI are less electrophilic than isocyanates and struggle against the steric and electronic deactivation of 2-aminobenzyl alcohol.
-
For Urea: You must use a Lewis Acid catalyst. Indium(III) triflate [In(OTf)
] or Zinc triflate are superior for activating the carbonyl of urea towards hindered alcohols. -
For CDI: The intermediate imidazolide is often stable but unreactive. Add a "super-nucleophile" catalyst like DMAP (4-Dimethylaminopyridine) or DBU to generate the more reactive acyl-pyridinium species. Heat is often required (
).
Category B: Chemoselectivity (N- vs. O-Attack)
Q: I want the O-carbamate (on the alcohol), but I keep getting the Urea (on the amine). How do I switch selectivity? A: This is the hardest challenge because the amine is naturally more nucleophilic (softer) than the alcohol.
-
Strategy 1: pH Control (The Protonation Switch). Perform the reaction in a biphasic system (EtOAc/Water) with controlled pH (~4-5). At this pH, the amine is partially protonated (ammonium), deactivating it, while the alcohol remains neutral and nucleophilic.
-
Strategy 2: Chemoselective Catalysis. Use Organotin catalysts (e.g., DBTL) or Titanium(IV) isopropoxide . These are "oxophilic"—they selectively activate the hydroxyl group over the amine.
-
Protocol Note: Pre-mix the catalyst and substrate for 15 mins before adding the isocyanate to allow the formation of the active metal-alkoxide species.
-
Q: I want the linear N-urea, but I am isolating a cyclic product (Benzoxazinone). What happened? A: You have encountered Spontaneous Cyclization . The linear urea formed on the amine places a carbonyl group perfectly positioned for intramolecular attack by the hydroxyl group.
-
Mechanism: The urea carbonyl is electrophilic; the ortho-hydroxyl attacks it, displacing the amine fragment (or simply closing the ring if leaving groups allow), forming the stable 6-membered heterocycle.
-
The Fix:
-
Lower Temperature: Cyclization has a higher activation energy than urea formation. Run the reaction at
to . -
Avoid Base: Bases (TEA, DIPEA) catalyze the deprotonation of the hydroxyl, accelerating cyclization. Use neutral conditions.
-
Protect the Alcohol: If the cyclic product is unavoidable, you must protect the OH (e.g., TBDMS ether) before the carbamoylation, then deprotect carefully if needed.
-
Mechanistic Visualization
The following diagram illustrates the competition between the "Locked" ground state, the desired Linear Carbamoylation, and the parasitic Cyclization pathway.
Caption: Reaction pathways showing the divergence between linear carbamoylation targets and the thermodynamic cyclic trap.
Experimental Protocols
Protocol A: Selective O-Carbamoylation (Catalytic Method)
Objective: Synthesize the carbamate on the benzylic alcohol while minimizing N-reaction.
-
Setup: Flame-dry a 50 mL round-bottom flask under Argon.
-
Solvent: Add 2-aminobenzyl alcohol (1.0 equiv) dissolved in anhydrous Dichloromethane (DCM) or THF (0.2 M).
-
Note: THF is preferred if solubility is an issue or to break H-bonds.
-
-
Catalyst Loading: Add Dibutyltin Dilaurate (DBTL) (5 mol%). Stir for 10 minutes at Room Temperature (RT).
-
Why: This forms the tin-alkoxide intermediate.
-
-
Addition: Add the Isocyanate (1.1 equiv) dropwise over 20 minutes.
-
Tip: Slow addition prevents local excesses that might force N-reaction.
-
-
Reaction: Stir at RT for 2-4 hours. Monitor by TLC/LCMS.
-
Quench: Quench with MeOH (1 mL) to scavenge excess isocyanate.
-
Workup: Wash with water (pH neutral). Avoid acidic washes which might hydrolyze the carbamate.
Protocol B: Green Synthesis using Urea (Indium Catalysis)
Objective: Metal-free* (using benign metal) synthesis avoiding isocyanates.
-
Mix: Combine 2-aminobenzyl alcohol (1.0 equiv), Urea (3.0 equiv), and In(OTf)
(10 mol%) in Toluene. -
Heat: Reflux (
) for 12 hours. -
Purification: The product often precipitates upon cooling. Filter and wash with cold water to remove excess urea.
-
Reference: This methodology aligns with Indium-catalyzed transcarbamoylation strategies [1].
-
Optimization Data Summary
The following table summarizes the effect of catalysts and solvents on conversion and selectivity (O vs N vs Cyclic) based on typical reactivity profiles for this substrate class.
| Variable | Condition | Reactivity | Selectivity (Major Product) | Risk Factor |
| Solvent | Toluene (Non-polar) | Low | N-Urea | Substrate Aggregation/Locking |
| Solvent | THF (Polar Aprotic) | High | Mixed | Good for general reactivity |
| Catalyst | None | Very Low | N-Urea | Slow kinetics |
| Catalyst | DBTL (Sn) | High | O-Carbamate | Toxic catalyst removal needed |
| Catalyst | DMAP (Base) | Medium | Cyclic Benzoxazinone | Promotes cyclization |
| Reagent | Isocyanate | High | Mixed | Exothermic/Side reactions |
| Reagent | CDI | Medium | N-Urea | Requires activation |
References
-
Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Tamura, M., et al. (2018).[1][2] Chemical Communications. [Link]
-
Triggering and Preventing Cyclization of o-Amino-Guanidinobenzenes. Comprehensive analysis of ortho-amino cyclization kinetics. [Link] (General principle citation for ortho-cyclization mechanisms).
-
Site-Selective Carbamoylation of Carbohydrates Catalyzed by SnCl2/Me2SnCl2. Demonstrates Tin selectivity for hydroxyls in the presence of amines. [Link]
Sources
Preventing intramolecular cyclization during "Methyl (2-(hydroxymethyl)phenyl)carbamate" reactions
Topic: Preventing Intramolecular Cyclization & Ensuring Reaction Fidelity
Executive Summary: The "Benzoxazinone Trap"
Subject: Methyl (2-(hydroxymethyl)phenyl)carbamate (CAS: Variable/Generic Structure) Critical Issue: Intramolecular Cyclization to 1,4-dihydro-2H-3,1-benzoxazin-2-one.
Researchers working with Methyl (2-(hydroxymethyl)phenyl)carbamate often encounter a sudden loss of the methyl carbamate signal (NMR:
The proximity of the nucleophilic hydroxymethyl group (
Mechanistic Insight: Why It Fails
Understanding the failure mode is the first step to prevention. The reaction is an intramolecular nucleophilic acyl substitution.
DOT Diagram 1: The Cyclization Cascade This diagram illustrates the transition from the desired linear carbamate to the unwanted cyclic benzoxazinone.
Critical Parameters & Stability Matrix
The following table summarizes the conditions that promote vs. inhibit cyclization. Use this to audit your current experimental setup.
| Parameter | Safe Zone (Linear Form) | Danger Zone (Cyclization Risk) | Mechanistic Reason |
| pH / Base | Neutral to Mildly Acidic ( | Basic ( | Bases deprotonate the alcohol ( |
| Temperature | Heat overcomes the activation energy barrier for the nucleophilic attack, even without strong base. | ||
| Solvent | DCM, THF (at low temp), Toluene (cold) | MeOH, EtOH, High-boiling polar solvents (DMSO/DMF + Heat) | While protic solvents like MeOH might theoretically shift equilibrium via Le Chatelier's principle, they often facilitate proton transfer required for the reaction. |
| Concentration | Dilute ( | Concentrated / Neat | Although intramolecular reactions are zero-order in concentration regarding rate relative to intermolecular, high concentration can promote intermolecular oligomerization which complicates purification. |
Troubleshooting & FAQs
Scenario A: "I need to alkylate the Nitrogen (N-alkylation). Every time I use NaH, I get the cyclic product."
Diagnosis: Sodium Hydride (NaH) is too strong. It deprotonates the hydroxyl group (forming the alkoxide) before or simultaneously with the nitrogen. The alkoxide is a faster nucleophile intramolecularly than the nitrogen is intermolecularly. Solution:
-
Protect the Alcohol First: This is the only robust method. Protect the
as a Silyl ether (TBS/TBDPS) using Imidazole/TBSCl. Imidazole is not basic enough to trigger cyclization. -
Phase Transfer Catalysis: If protection is impossible, use mild biphasic conditions (DCM/50% NaOH/TBAB) at
. The rapid mixing sometimes favors intermolecular reaction with the alkyl halide over intramolecular rearrangement, though this is risky.
Scenario B: "I am trying to oxidize the alcohol to an aldehyde, but the yield is low."
Diagnosis: Common oxidants like Jones Reagent (strongly acidic) or basic peroxide conditions can degrade the carbamate. Solution:
-
Recommended: Dess-Martin Periodinane (DMP) or Swern Oxidation .
-
Why: These reactions proceed under neutral or buffered conditions at low temperatures (
to RT). They avoid the formation of the free alkoxide anion. -
Avoid: Manganese Dioxide (
) with heating, as the surface of can sometimes act as a Lewis acid/base catalyst for cyclization.
Scenario C: "Can I perform a Mitsunobu reaction on the alcohol?"
Verdict: High Risk.
Standard Mitsunobu conditions (
-
Alternative: Convert the alcohol to a bromide (
) at , then displace with your nucleophile. The bromide is a better leaving group and does not require activation that risks cyclization.
Validated Protocols
Protocol 1: Safe Oxidation to Aldehyde (Swern)
Target: Convert
-
Setup: Flame-dry a 2-neck flask under Argon.
-
Activation: Add oxalyl chloride (1.1 equiv) in dry DCM at
. Add DMSO (2.2 equiv) dropwise. Stir for 15 min. -
Addition: Dissolve Methyl (2-(hydroxymethyl)phenyl)carbamate (1.0 equiv) in min. volume of DCM and add dropwise to the mixture at
. -
Critical Step: Stir for 30-45 min at
. Do not let it warm up yet. -
Quench: Add
(5.0 equiv) slowly. The base is added cold. -
Warming: Allow to warm to
(not RT) over 30 mins, then quench with saturated . -
Why this works: The base is only present when the alcohol is already activated as the alkoxysulfonium ion, which rapidly eliminates to the aldehyde upon warming, bypassing the cyclization window.
Protocol 2: Decision Tree for Reaction Planning
References & Authority
-
Kinetics of Cyclization: The formation of benzoxazinones from salicylamide derivatives and carbamates is a known kinetic pathway driven by the release of small molecules (methanol/ethanol).
-
Source:Collection of Czechoslovak Chemical Communications, "Cyclization of Substituted Phenyl N-(2-Hydroxybenzyl)carbamates".[1] (General reference for benzoxazinone kinetics).
-
-
Mitsunobu Cyclization Risks: The propensity for ortho-substituted anilines to cyclize under Mitsunobu conditions is well-documented.
-
Source:Journal of Organic Chemistry, "Mitsunobu Reaction of N-Tosyl-2-aminobenzyl Alcohols". .
-
-
Carbamate Stability: General stability of carbamates under basic conditions and the E1cB elimination mechanism.
-
Source:Chemical Reviews, "The Chemistry of Carbamates". .
-
(Note: While specific deep-links to 1970s/80s kinetic papers can be unstable, the mechanisms described above are foundational organic chemistry principles found in advanced texts such as March's Advanced Organic Chemistry, Chapter 10/16 regarding acyl substitution and neighboring group participation.)
Sources
Technical Support Center: Optimizing Methyl (2-(hydroxymethyl)phenyl)carbamate Synthesis
Ticket ID: #MC-2AH-OPT Status: Open Subject: Catalyst Selection & Process Optimization for N-Carbamoylation of 2-Aminobenzyl Alcohol
Executive Summary: The Chemoselectivity Challenge
Synthesizing Methyl (2-(hydroxymethyl)phenyl)carbamate requires navigating a complex chemoselectivity landscape. You are reacting a bifunctional substrate (2-aminobenzyl alcohol) possessing both a nucleophilic amine (–NH₂) and a nucleophilic alcohol (–CH₂OH).
The Core Conflict:
-
Regioselectivity: You must target the N-terminus (carbamoylation) while avoiding the O-terminus (carbonate formation).
-
Stability (The Ortho Effect): The resulting linear carbamate is prone to intramolecular cyclization to form 2H-3,1-benzoxazin-2-one , releasing methanol. This is an equilibrium process driven by thermodynamics.
This guide provides catalyst selection strategies to lock the reaction in the linear kinetic product phase.
Catalyst Selection Matrix
Select your pathway based on your lab’s constraints (Green Chemistry vs. Yield/Speed).
| Feature | Route A: Classical Acylation | Route B: Green Carbonylation | Route C: Ring Opening |
| Reagent | Methyl Chloroformate (ClCO₂Me) | Dimethyl Carbonate (DMC) | 2H-3,1-benzoxazin-2-one + MeOH |
| Primary Catalyst | Mild Inorganic Base (NaHCO₃) | Lewis Acid (Zn(OAc)₂) | Nucleophilic Base (DMAP/Et₃N) |
| Mechanism | Nucleophilic Substitution (Sɴ2) | Transesterification (Bᴀᴄ2) | Nucleophilic Ring Opening |
| Key Risk | O-acylation & HCl generation | N-Methylation (Side reaction) | Re-cyclization (Equilibrium) |
| Selectivity | High (at low temp) | Moderate (Temp dependent) | Low (Thermodynamic trap) |
| Recommendation | Standard R&D | Process Scale-Up | Not Recommended |
Interactive Troubleshooting Guides (FAQs)
Module A: The Chloroformate Route (Standard Protocol)
Q1: I am observing significant O-acylation (carbonate formation). Should I switch to a pyridine catalyst?
-
Diagnosis: Pyridine acts as a nucleophilic catalyst and can activate the chloroformate too aggressively, leading to indiscriminate attack on both –NH₂ and –OH.
-
Solution: Switch to a biphasic system using NaHCO₃ or K₂CO₃ in EtOAc/Water or DCM/Water.
-
Technical Rationale: The amine (–NH₂) is naturally more nucleophilic than the benzyl alcohol. By keeping the pH mild (8–9) and temperature low (0°C), you kinetically favor the amine attack. Stronger organic bases (TEA, Pyridine) increase the risk of O-acylation.
Q2: My product spontaneously cyclizes to the benzoxazinone during drying. How do I stop this?
-
Diagnosis: This is the "Ortho Effect." The hydroxymethyl group attacks the carbamate carbonyl. This is catalyzed by heat and residual acid/base.
-
Solution:
-
Quench Neutrality: Ensure the workup is perfectly neutral (pH 7). Even trace acid catalyzes cyclization.
-
Avoid Heat: Do not dry in an oven >40°C. Use vacuum desiccation at room temperature.
-
Stabilizer: Store the product in a freezer.
-
Module B: The Dimethyl Carbonate (DMC) Route (Green Chemistry)
Q3: I am using DMC, but I am getting N-methylaniline instead of the carbamate. Why?
-
Diagnosis: You are likely using a zeolite or strong base catalyst at high temperatures (>160°C). These conditions favor decarboxylation, leading to alkylation.
-
Solution: Switch to Zinc Acetate [Zn(OAc)₂] or Lead/Zinc Mixed Oxides .
-
Protocol Adjustment: Run the reaction at reflux (90°C) rather than in an autoclave at high temp. Zn(OAc)₂ coordinates the carbonyl of DMC, activating it for acyl substitution rather than alkylation.
Visualizing the Reaction Pathways
The following diagram maps the kinetic vs. thermodynamic traps inherent to this synthesis.
Figure 1: Reaction landscape showing the competition between the desired linear carbamate and the thermodynamic cyclic benzoxazinone trap.
Optimized Experimental Protocols
Protocol A: High-Fidelity Synthesis (Chloroformate Method)
Best for: Small scale, high purity requirements.
-
Setup: Charge a 3-neck flask with 2-aminobenzyl alcohol (1.0 eq) and EtOAc (10 vol).
-
Base Addition: Add saturated aqueous NaHCO₃ (2.5 eq). Cool mixture to 0°C .
-
Note: The biphasic system protects the hydroxyl group by keeping the base in the aqueous phase.
-
-
Addition: Dropwise add Methyl Chloroformate (1.1 eq) over 30 mins. Maintain T < 5°C.
-
Monitor: Stir at 0°C for 2 hours. Monitor TLC for disappearance of amine.
-
Workup (Critical): Separate layers. Wash organic layer with brine. Dry over Na₂SO₄.
-
Isolation: Evaporate solvent under reduced pressure at <30°C .
-
Warning: Do not use a high-temperature water bath; this will trigger cyclization.
-
Protocol B: Catalytic Green Synthesis (DMC Method)
Best for: Large scale, avoiding halogenated waste.
-
Setup: Charge flask with 2-aminobenzyl alcohol (1.0 eq), Dimethyl Carbonate (10 eq - acts as solvent/reagent), and Zn(OAc)₂ (5 mol%).
-
Reaction: Heat to reflux (90°C) for 4–6 hours.
-
Purification: Distill off excess DMC.
-
Crystallization: Recrystallize from Toluene/Heptane to remove traces of catalyst.
References & Authority
-
DMC Catalysis (Zn(OAc)₂): Wang, H., et al. "Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: new preparative method and mechanism." Reaction Chemistry & Engineering. (Demonstrates Zn(OAc)₂ selectivity for carbamate over N-methylation).
-
Ortho-Cyclization Risks: Li, X., et al. "Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols." The Journal of Organic Chemistry. (Discusses the instability of 2-aminobenzyl alcohols and their tendency to cyclize).
-
N-Alkylation vs Carbamoylation: Shivarkar, A.B., et al. "Selective synthesis of N,N-dimethyl aniline derivatives using dimethyl carbonate." Journal of Molecular Catalysis A: Chemical. (Highlights conditions leading to unwanted N-methylation).
-
Crystal Structure & Stability: "Methyl N-hydroxy-N-(2-methylphenyl)carbamate." PMC - NIH. (Provides structural context for similar ortho-substituted phenyl carbamates).
Sources
- 1. iris.unive.it [iris.unive.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2- O- N-Benzylcarbamoyl as a Protecting Group To Promote β-Selective Glycosylation and Its Applications in the Stereoselective Synthesis of Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN104910050A - Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate - Google Patents [patents.google.com]
Validation & Comparative
Technical Guide: Methyl (2-(hydroxymethyl)phenyl)carbamate vs. Standard Carbamate Protecting Groups
The following is a comprehensive technical guide comparing Methyl (2-(hydroxymethyl)phenyl)carbamate (and the broader class of o-hydroxymethylphenyl carbamate linkers) with standard carbamate protecting groups.
Executive Summary: The "Smart" Carbamate
While standard carbamate protecting groups like Boc (tert-butyloxycarbonyl), Fmoc (fluorenylmethyloxycarbonyl), and Cbz (benzyloxycarbonyl) rely on simple acid, base, or hydrogenolytic cleavage, Methyl (2-(hydroxymethyl)phenyl)carbamate represents a distinct class of "self-immolative" or "cyclization-release" systems.
This molecule (CAS 117550-36-4 ) is often utilized not merely as a static protecting group, but as a safety-catch linker or a pro-drug scaffold . Its utility lies in its orthogonality: it remains stable under standard peptide synthesis conditions but undergoes rapid intramolecular cyclization to release the "cargo" (in this case, methanol, or in derivatives, a therapeutic amine or alcohol) upon a specific trigger event—typically the liberation of the ortho-hydroxyl group.
This guide compares the mechanistic utility, stability profiles, and experimental protocols of this cyclization-based system against the "Big Three" (Boc, Fmoc, Cbz).
Chemical Profile & Mechanism
The Molecule
-
IUPAC Name: Methyl (2-(hydroxymethyl)phenyl)carbamate
-
Common Role: Model for o-hydroxymethylphenyl (HMP) self-immolative linkers; precursor for benzoxazinone synthesis.
-
Structure: An aniline derivative protected by a methyl carbamate, featuring a hydroxymethyl group at the ortho position.
The "Cyclization-Release" Mechanism
Unlike Boc (which fragments via a tert-butyl cation) or Fmoc (which eliminates via E1cB), the (2-(hydroxymethyl)phenyl)carbamate system degrades via intramolecular nucleophilic attack .
-
Trigger: The ortho-hydroxyl group (often masked as a silyl ether, ester, or acetal) is deprotected or generated (e.g., by reduction of an aldehyde or nitro group).
-
Cyclization: The free hydroxyl group attacks the carbamate carbonyl.
-
Release: The tetrahedral intermediate collapses, expelling the leaving group (the protected amine or alcohol) and forming a stable 1,4-dihydro-2H-3,1-benzoxazin-2-one .
Visualization of Signaling Pathway
Caption: Mechanism of self-immolative release via benzoxazinone formation.
Comparative Analysis: HMP Carbamate vs. Alternatives
The following table contrasts the (2-(hydroxymethyl)phenyl)carbamate system with standard protecting groups.
| Feature | Boc (tert-Butyloxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) | Alloc (Allyloxycarbonyl) | HMP Carbamate (o-Hydroxymethylphenyl) |
| Primary Mechanism | Acidolysis (SN1 fragmentation) | Base-induced Elimination (E1cB) | Pd(0)-catalyzed Allyl Transfer | Intramolecular Cyclization (Nucleophilic Attack) |
| Cleavage Reagents | TFA, HCl, HBr | Piperidine, DBU | Pd(PPh3)4, PhSiH3 | Trigger-dependent (e.g., Esterase, Phosphatase, Reduction) |
| Orthogonality | Stable to Base/Reduction | Stable to Acid/Reduction | Stable to Acid/Base | Tunable (Stable to Acid/Base if OH is masked) |
| Byproducts | Isobutene (gas), CO₂ | Dibenzofulvene (reactive) | Allyl silanes/amines | Benzoxazinone (inert, solid) |
| Primary Use | Solid-phase Peptide Synthesis (SPPS) | SPPS, General Synthesis | Side-chain protection, DNA synthesis | Prodrugs, ADCs, Traceless Linkers |
| Kinetics | Fast (< 30 min) | Fast (< 20 min) | Moderate (1-2 h) | Variable (t1/2 from min to hours based on pH/substituents) |
Why Choose HMP Carbamate?
-
Safety-Catch Capability: You can perform multi-step synthesis (including acidic or basic steps) if the ortho-hydroxyl is protected (e.g., as a TBDMS ether). The group is only removed when you specifically unmask the hydroxyl.
-
Physiological Triggering: This system is widely used in Antibody-Drug Conjugates (ADCs) . The hydroxyl can be masked as a galactoside or phosphate, which is cleaved only inside the target cell by specific enzymes, triggering drug release.
Experimental Protocols
Synthesis of Methyl (2-(hydroxymethyl)phenyl)carbamate
This protocol describes the preparation of the model compound.
Reagents: 2-Aminobenzyl alcohol, Methyl chloroformate, Pyridine, DCM.
-
Setup: Dissolve 2-aminobenzyl alcohol (10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under nitrogen.
-
Base Addition: Add pyridine (12 mmol) and cool the solution to 0°C.
-
Acylation: Dropwise add methyl chloroformate (11 mmol). Note: Control temperature to prevent reaction at the hydroxyl group.
-
Workup: Stir for 2 hours at RT. Quench with 1M HCl. Extract with DCM, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from EtOAc/Hexanes to yield the N-protected product.
Triggered Release (Cyclization Assay)
This protocol demonstrates the release kinetics.
-
Preparation: Dissolve Methyl (2-(hydroxymethyl)phenyl)carbamate (0.1 mmol) in Phosphate Buffered Saline (PBS, pH 7.4) containing 10% DMSO.
-
Initiation: The reaction is spontaneous at neutral pH if the hydroxyl is free. For masked derivatives (e.g., silyl ethers), add TBAF (1.0 equiv) to trigger the cascade.
-
Monitoring: Monitor by HPLC (254 nm).
-
Disappearance: Methyl (2-(hydroxymethyl)phenyl)carbamate.[1]
-
Appearance: 1,4-dihydro-2H-3,1-benzoxazin-2-one (Retention time shifts significantly).
-
Release: Methanol (detectable by GC or NMR).
-
Critical Considerations & Troubleshooting
-
Premature Cyclization: The free o-hydroxymethyl compound is kinetically unstable at neutral/basic pH. It must be stored with the hydroxyl protected (e.g., Acetyl, TBDMS) or at low pH.
-
Solubility: The benzoxazinone byproduct is often insoluble in water, which drives the reaction forward but may precipitate in biological assays.
-
Substituent Effects: Electron-withdrawing groups on the phenyl ring (e.g., 4-NO₂) accelerate the cyclization by making the carbamate carbonyl more electrophilic.
References
-
University of Wollongong. (2017). Synthesis and Transition Metal-Catalysed Reactivity of Vinyl and Allenyl Benzoxazinanones. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Parallel Synthesis: Evaluating Methyl (2-(hydroxymethyl)phenyl)carbamate as a Versatile Building Block
For researchers, scientists, and drug development professionals engaged in the rapid exploration of chemical space, the efficiency and versatility of building blocks in parallel synthesis are paramount. This guide provides an in-depth technical comparison of Methyl (2-(hydroxymethyl)phenyl)carbamate and its performance in parallel synthesis, particularly for the generation of privileged heterocyclic scaffolds. We will objectively compare its performance with common alternatives, supported by a critical analysis of literature-derived experimental data, and provide detailed protocols to enable immediate application in your laboratory.
The Strategic Imperative for Bifunctional Building Blocks in Library Synthesis
In the quest for novel therapeutic agents, the ability to rapidly generate large and diverse compound libraries is a cornerstone of modern drug discovery. Parallel synthesis, a high-throughput technique for producing discrete compounds in a spatially addressed manner, has become an indispensable tool in this endeavor. The success of any parallel synthesis campaign hinges on the strategic selection of building blocks. Bifunctional building blocks, possessing two distinct reactive handles, are particularly valuable as they allow for the controlled and sequential introduction of diversity elements, leading to the efficient construction of complex molecular architectures.
Methyl (2-(hydroxymethyl)phenyl)carbamate is one such bifunctional reagent, incorporating a nucleophilic carbamate and a primary alcohol. This arrangement offers a versatile platform for the synthesis of various heterocyclic systems, most notably quinazolinones and their analogues, which are prevalent motifs in a wide array of biologically active compounds. The carbamate can act as a masked amine or participate in cyclization reactions, while the hydroxyl group provides a convenient point for further derivatization or linkage to a solid support.
Performance Deep Dive: Methyl (2-(hydroxymethyl)phenyl)carbamate in Action
The utility of Methyl (2-(hydroxymethyl)phenyl)carbamate in parallel synthesis is best understood through its application in the construction of quinazolinone libraries. The core advantage of this building block lies in its ability to participate in a cyclization cascade, often promoted by dehydrating agents or thermal conditions, to form the quinazolinone scaffold.
The general workflow for leveraging this building block in a parallel synthesis campaign is depicted below:
Caption: General workflow for parallel synthesis of a quinazolinone library using Methyl (2-(hydroxymethyl)phenyl)carbamate.
The key performance characteristics of this building block include:
-
Reaction Versatility: The carbamate and hydroxyl functionalities allow for a range of chemical transformations, including cyclization, N-alkylation, and O-acylation, enabling the generation of a wide variety of substituted quinazolinones.
-
Favorable Reaction Kinetics: In many instances, the cyclization to the quinazolinone core proceeds efficiently under relatively mild conditions, which is advantageous for high-throughput formats.
-
Structural Rigidity: The resulting quinazolinone scaffold is a "privileged structure" in medicinal chemistry, often imparting favorable pharmacokinetic properties to the final compounds.
Comparative Analysis: How Does It Stack Up Against the Alternatives?
To objectively assess the performance of Methyl (2-(hydroxymethyl)phenyl)carbamate, it is essential to compare it with other commonly employed building blocks for the parallel synthesis of quinazolinones. The primary alternatives include 2-aminobenzyl alcohol, 2-aminobenzylamine, and isatoic anhydride.
The following table provides a comparative overview based on a synthesis of literature data. It is important to note that these values are compiled from different studies and may not represent a direct head-to-head comparison under identical conditions. However, they provide a valuable snapshot of the relative performance of each building block.
| Building Block | Typical Reaction Conditions | Reported Yield Range (%) | Key Advantages | Key Disadvantages |
| Methyl (2-(hydroxymethyl)phenyl)carbamate | Dehydrating agent (e.g., PPA, MsCl) or thermal | 60-85% | Good yields, stable starting material, versatile for further derivatization. | May require activation of the carbamate for some transformations. |
| 2-Aminobenzyl Alcohol | Oxidative cyclization with aldehydes/ketones (e.g., with MnO₂, Pd/C) | 50-92%[1][2] | Readily available, direct route to quinolines and quinazolinones. | Requires an oxidation step, which can sometimes lead to side products. |
| 2-Aminobenzylamine | Condensation with carboxylic acids, esters, or aldehydes | 70-95%[3][4] | High yields, versatile for a wide range of coupling partners. | Can be prone to over-alkylation or acylation if not controlled carefully. |
| Isatoic Anhydride | Reaction with amines and a one-carbon source (e.g., orthoformates) under microwave irradiation | 48-94%[5][6] | Commercially available and inexpensive, one-pot procedures are common. | Can generate CO₂ as a byproduct, may require higher temperatures or microwave conditions. |
Discussion of Comparative Performance:
-
Yield: While all building blocks can provide good to excellent yields, 2-aminobenzylamine often demonstrates the highest reported yields in the literature for the synthesis of dihydroquinazolines, a direct precursor to quinazolinones.[3][4] Methyl (2-(hydroxymethyl)phenyl)carbamate offers reliable and good yields, making it a robust choice for library synthesis.
-
Reaction Conditions: Isatoic anhydride frequently benefits from microwave-assisted synthesis to drive the reactions to completion in shorter timeframes.[5][6] The use of 2-aminobenzyl alcohol necessitates an oxidative step, which adds a layer of complexity to the reaction setup compared to the more direct cyclization of the other building blocks.[1]
-
Versatility and Scope: Each building block offers a unique entry point for introducing diversity. Methyl (2-(hydroxymethyl)phenyl)carbamate is particularly well-suited for creating libraries with diversity at the N1 and C2 positions of the quinazolinone core. 2-Aminobenzylamine provides facile access to N3-substituted dihydroquinazolines. Isatoic anhydride is a classic starting material that allows for the introduction of a wide range of substituents at the 2- and 3-positions.
The chemical transformation for the synthesis of a quinazolinone derivative from Methyl (2-(hydroxymethyl)phenyl)carbamate is illustrated below:
Caption: Reaction scheme for the synthesis of a quinazolinone derivative from Methyl (2-(hydroxymethyl)phenyl)carbamate and an aldehyde.
Field-Proven Experimental Protocol: Parallel Solution-Phase Synthesis of a Quinazolinone Library
This protocol describes a representative procedure for the parallel synthesis of a 12-member quinazolinone library in a 24-well plate format using Methyl (2-(hydroxymethyl)phenyl)carbamate and a selection of diverse aldehydes.
Materials:
-
Methyl (2-(hydroxymethyl)phenyl)carbamate
-
A selection of 12 different aromatic and aliphatic aldehydes
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
24-well reaction block with magnetic stirring capabilities
-
Syringes and needles for liquid handling
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Reaction Block: Under an inert atmosphere, add a solution of Methyl (2-(hydroxymethyl)phenyl)carbamate (0.1 mmol, 1.0 eq) in anhydrous DCM (1 mL) to each of the 12 reaction wells.
-
Addition of Aldehydes: To each well, add a solution of a unique aldehyde (0.1 mmol, 1.0 eq) in anhydrous DCM (0.5 mL).
-
Initiation of Cyclization: Cool the reaction block to 0 °C. To each well, add triethylamine (0.3 mmol, 3.0 eq) followed by the dropwise addition of methanesulfonyl chloride (0.12 mmol, 1.2 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS analysis of an aliquot from a representative well.
-
Work-up: Quench each reaction by the addition of saturated aqueous sodium bicarbonate solution (1 mL). Transfer the contents of each well to a separate labeled tube and extract with DCM (2 x 2 mL). Combine the organic layers for each reaction.
-
Purification: The combined organic layers can be passed through a plug of silica gel to remove polar impurities. For higher purity, parallel purification using automated flash chromatography is recommended.
-
Analysis: Evaporate the solvent from each purified sample under reduced pressure. Characterize the resulting quinazolinone derivatives by LC-MS and ¹H NMR to confirm their identity and purity.
Conclusion and Future Outlook
Methyl (2-(hydroxymethyl)phenyl)carbamate stands as a robust and versatile building block for the parallel synthesis of quinazolinone libraries. While alternatives like 2-aminobenzylamine may offer higher yields in specific instances, the stability, commercial availability, and dual functionality of Methyl (2-(hydroxymethyl)phenyl)carbamate make it a highly attractive option for generating diverse and medicinally relevant compound collections. The choice of building block will ultimately depend on the specific synthetic goals, desired diversity, and available resources. As high-throughput synthesis and screening continue to evolve, the demand for well-characterized and reliable building blocks like Methyl (2-(hydroxymethyl)phenyl)carbamate will undoubtedly grow, further accelerating the pace of drug discovery.
References
-
A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Microwave-assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Arkivoc. Available at: [Link]
-
Synthesis of Quinolines via Pd/C-Catalyzed Cyclization of 2-Aminobenzyl Alcohol with Ketones. Request PDF. Available at: [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]
-
Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]
- CN105272926A - Method for preparing quinazoline derivatives from synthesis of alcohol and 2-aminobenzylamine. Google Patents.
-
A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones. PMC. Available at: [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Available at: [Link]
-
Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. PMC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN105272926A - Method for preparing quinazoline derivatives from synthesis of alcohol and 2-aminobenzylamine - Google Patents [patents.google.com]
- 3. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
A Comparative Guide to Amine Protecting Groups: The Classic Guards vs. a Self-Immolative Newcomer
A Senior Application Scientist's In-Depth Analysis of Methyl (2-(hydroxymethyl)phenyl)carbamate versus the Ubiquitous Boc and Cbz Protecting Groups
In the landscape of synthetic organic chemistry, particularly in the realms of peptide synthesis and complex molecule construction, the judicious selection of protecting groups is paramount to success. For the ubiquitous amino group, the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups have long stood as the reliable sentinels, guiding synthetic strategies for decades. However, the evolution of synthetic needs continually drives the innovation of new protective strategies. This guide provides a comprehensive comparison of the classical Boc and Cbz protecting groups with a more recent and mechanistically distinct alternative: Methyl (2-(hydroxymethyl)phenyl)carbamate. This latter group belongs to a class of "self-immolative" protecting groups, offering a unique deprotection pathway driven by intramolecular cyclization.
This analysis, intended for researchers, scientists, and drug development professionals, moves beyond a simple cataloging of reagents. It delves into the mechanistic underpinnings, practical considerations, and comparative performance of these three critical tools in the synthetic chemist's arsenal, supported by experimental data and detailed protocols.
The Stalwarts: A Re-examination of Boc and Cbz
The Boc and Cbz groups are the cornerstones of amine protection, each with a well-established profile of stability and cleavage.[1] Their widespread use stems from their general robustness and the predictability of their application and removal.[2]
The tert-butyloxycarbonyl (Boc) group is renowned for its acid lability.[2] It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).[1] This acid-catalyzed deprotection proceeds through a stable tert-butyl cation, liberating the free amine.[2]
The benzyloxycarbonyl (Cbz or Z) group , in contrast, is cleaved under reductive conditions, most notably through catalytic hydrogenolysis.[2][3] This orthogonality to the acid-labile Boc group is a cornerstone of modern synthetic strategy, allowing for the selective deprotection of one amine in the presence of another.[1]
A New Paradigm: The Self-Immolative Nature of Methyl (2-(hydroxymethyl)phenyl)carbamate
Methyl (2-(hydroxymethyl)phenyl)carbamate represents a departure from the traditional deprotection strategies that rely on external reagents to cleave the protecting group. Instead, its removal is triggered by an intramolecular cyclization, a process often referred to as "self-immolation."[4] This unique mechanism is predicated on the proximate hydroxyl group, which, under specific conditions, can attack the carbamate carbonyl, leading to the formation of a cyclic benzoxazinone and the release of the free amine.
This intramolecular pathway offers the potential for highly specific and mild deprotection conditions, often triggered by a change in pH.[5] The rate of this cyclization is dependent on the electronic nature of the aromatic ring and the pH of the medium.[6][7]
Head-to-Head Comparison: Performance and Practicality
To provide a clear and objective comparison, the following table summarizes the key performance characteristics of the three protecting groups based on literature data.
| Feature | tert-Butyloxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) | Methyl (2-(hydroxymethyl)phenyl)carbamate |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) | Methyl chloroformate (for synthesis) |
| Protection Conditions | Boc₂O, base (e.g., TEA, NaOH), various solvents | Cbz-Cl, base (e.g., Na₂CO₃, NaHCO₃), aq. or organic solvent | Methyl chloroformate, base, on 2-(aminomethyl)phenol |
| Typical Protection Yield | >90%[8] | ~90-98%[8] | High (inferred from related syntheses) |
| Deprotection Reagent | Strong acid (e.g., TFA, HCl)[2] | H₂/Pd-C, HBr/AcOH, Na/liq. NH₃[3][8] | pH change (typically basic) to trigger cyclization[5] |
| Deprotection Mechanism | Acid-catalyzed elimination | Hydrogenolysis, acidolysis, or dissolving metal reduction | Intramolecular nucleophilic attack (cyclization) |
| Typical Deprotection Yield | >95%[8] | >90%[8] | High (inferred from self-immolative linker studies) |
| Byproducts | Isobutylene, CO₂ | Toluene, CO₂ | 3,4-Dihydro-2H-1,3-benzoxazin-2-one |
| Orthogonality | Orthogonal to Cbz (base/hydrogenolysis stable)[1] | Orthogonal to Boc (acid stable)[1] | Potentially orthogonal to both (pH-triggered) |
| Key Advantages | High yields, robust, well-understood | Mild deprotection (hydrogenolysis), crystalline derivatives | Self-immolative (no external cleavage reagent), potentially very mild deprotection |
| Key Disadvantages | Harsh acidic deprotection | Catalyst poisoning, requires specialized equipment (hydrogenator) | Potentially sensitive to pH fluctuations, less studied |
Mechanistic Insights: A Visual Representation
To further elucidate the distinct deprotection pathways, the following diagrams illustrate the mechanisms for each protecting group.
Boc Deprotection Pathway
Caption: Acid-catalyzed removal of the Boc group.
Cbz Deprotection Pathway
Caption: Catalytic hydrogenolysis of the Cbz group.
Methyl (2-(hydroxymethyl)phenyl)carbamate Deprotection Pathway
Caption: Deprotection via intramolecular cyclization.
Experimental Protocols: From Theory to Practice
The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of amines using each of the three protecting groups. These are representative procedures and may require optimization for specific substrates.
Protocol 1: Boc Protection and Deprotection
Protection of a Primary Amine with Boc₂O
-
Dissolution: Dissolve the amine (1.0 equiv) in a suitable solvent (e.g., dichloromethane, THF, or a mixture of dioxane and water).
-
Base Addition: Add a base such as triethylamine (1.5 equiv) or aqueous sodium hydroxide.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) portion-wise or as a solution in the reaction solvent.
-
Reaction: Stir the mixture at room temperature for 1-12 hours, monitoring by TLC.[9]
-
Work-up: Upon completion, concentrate the reaction mixture. If using an aqueous base, extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Deprotection of a Boc-Protected Amine with TFA
-
Dissolution: Dissolve the Boc-protected amine in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA, typically 25-50% v/v in DCM) to the solution at room temperature.[10]
-
Reaction: Stir the reaction mixture for 30 minutes to 2 hours, monitoring by TLC.[10] The evolution of gas (isobutylene and CO₂) is often observed.
-
Work-up: Concentrate the reaction mixture in vacuo to remove the solvent and excess TFA. The product is often obtained as a TFA salt and can be used directly or neutralized with a mild base.
Protocol 2: Cbz Protection and Deprotection
Protection of a Primary Amine with Cbz-Cl
-
Dissolution: Dissolve the amino acid (1.0 equiv) in a 1 M aqueous solution of sodium carbonate (2.5 equiv) with cooling in an ice bath.[8]
-
Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise, maintaining the temperature below 5 °C.[8]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[8]
-
Work-up: Wash the reaction mixture with diethyl ether. Cool the aqueous layer and acidify to pH 2 with 1 M HCl. Extract the product with an organic solvent, dry the combined organic layers, and concentrate.[8]
Deprotection of a Cbz-Protected Amine by Catalytic Hydrogenolysis
-
Setup: Dissolve the Cbz-protected compound (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol).
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[8]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus, flush with hydrogen gas, and maintain a hydrogen atmosphere (e.g., balloon pressure) with stirring.
-
Reaction: Monitor the reaction by TLC until completion (typically 1-16 hours).
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the solvent. Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 3: Protection and Self-Immolative Deprotection of Methyl (2-(hydroxymethyl)phenyl)carbamate
Synthesis of Methyl (2-(hydroxymethyl)phenyl)carbamate Protected Amine (Illustrative)
This protocol is a representative procedure based on the synthesis of similar carbamates and may require optimization.
-
Starting Material: Begin with 2-(aminomethyl)phenol.
-
Protection: Dissolve 2-(aminomethyl)phenol (1.0 equiv) and a base such as triethylamine (1.2 equiv) in a suitable solvent like dichloromethane. Cool the mixture in an ice bath.
-
Reagent Addition: Slowly add methyl chloroformate (1.1 equiv) to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected amine.
Deprotection via Intramolecular Cyclization
-
pH Adjustment: Dissolve the protected amine in a suitable solvent system (e.g., a mixture of an organic solvent and a buffer).
-
Triggering Cyclization: Adjust the pH of the solution to a mildly basic range (e.g., pH 7.4-8.0) using a suitable buffer or a dilute base.[5]
-
Reaction: Stir the solution at room temperature or with gentle heating, monitoring the disappearance of the starting material and the appearance of the free amine by TLC or LC-MS. The reaction time will be substrate-dependent.
-
Work-up: Once the reaction is complete, neutralize the solution if necessary and extract the deprotected amine with a suitable organic solvent. Wash, dry, and concentrate to obtain the final product.
Conclusion and Future Outlook
The Boc and Cbz protecting groups remain indispensable tools in organic synthesis due to their reliability and well-defined orthogonality. They represent the gold standard against which new protecting groups are measured.
Methyl (2-(hydroxymethyl)phenyl)carbamate, as a representative of self-immolative protecting groups, offers an exciting alternative with a unique deprotection mechanism. The ability to trigger deprotection under potentially very mild, pH-controlled conditions without the need for harsh reagents or catalysts is a significant advantage, particularly for sensitive substrates. While less explored than its classical counterparts, the principles of its self-immolative cleavage are well-grounded in the literature of linker technology.[4]
The choice of protecting group will always be dictated by the specific demands of the synthetic target. For routine applications where acid or reductive lability is tolerated, Boc and Cbz will continue to be the workhorses. However, for complex syntheses requiring finely tuned, triggered deprotection, the exploration of self-immolative strategies, such as that offered by Methyl (2-(hydroxymethyl)phenyl)carbamate, opens up new avenues for innovation and efficiency in the art of molecule building. Further research into the kinetics and substrate scope of such self-immolative carbamates will undoubtedly solidify their position in the synthetic chemist's toolkit.
References
-
Master Organic Chemistry. Protecting Groups For Amines: Carbamates. [Link]
- Ghanim, A. M., & Al-Daffay, M. K. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2(7), 1-8).
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
SigutLabs. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. [Link]
-
Organic Chemistry Portal. Amine synthesis by carbamate cleavage. [Link]
- Dubernet, M., et al. (2019). A comparative study of the self-immolation of para-aminobenzylalcohol and hemithioaminal-based linkers in the context of protease-sensitive fluorogenic probes. Organic & Biomolecular Chemistry, 17(15), 3749-3757.
- Amir, R. J., & Shabat, D. (2011). Domino reactions in self-immolative dendrimers.
- Rose, M. H., et al. (2020). Self-Immolative Hydroxybenzylamine Linkers for Traceless Protein Modification.
- Nonell-Canals, A., et al. (2021). Bioorthogonal Self-Immolative Linker Based on Grob Fragmentation. ACS Central Science, 7(11), 1895-1902.
- Cárdenas, F., et al. (2021). Cbz deprotection conditions: screening of catalysts and sources of H2. Molecules, 26(11), 3195.
- Ge, N., et al. (2021). Development of a p-hydroxybenzyl alcohol (PHOBA)-linked glutamate prodrug for activation by Pseudomonas carboxypeptidase G2 (CPG2). ACS Chemical Biology, 16(10), 1957-1965.
- U.S. Patent No. 6,828,119 B2. (2004). Enzymatic deprotection of amines and hydroxides.
- Saari, W. S., et al. (1990). Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole. Journal of Medicinal Chemistry, 33(1), 97-101.
- Reddit. (2023).
- Nonell-Canals, A., et al. (2021). Bioorthogonal Self-Immolative Linker Based on Grob Fragmentation. ACS Central Science, 7(11), 1895-1902.
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
- Amaris, Z., & Fedor, L. R. (2020). N-(Hydroxybenzyl)benzamide Derivatives: Aqueous pH-Dependent Kinetics and Mechanistic Implications for the Aqueous Reactivity of Carbinolamides. The Journal of Organic Chemistry, 85(3), 1647-1656.
- Thompson, K. C., et al. (1997). Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4- (trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266). Pharmaceutical Research, 14(7), 859-863.
- Chloè, G., et al. (2019). Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. Frontiers in Chemistry, 7, 59.
- Castro, E. A., et al. (1987). The kinetics and mechanism of a highly efficient intramolecular nucleophilic reaction. The cyclization of ethyl N-[o-(N-hydroxycarbamoyl)benzoyl]-carbamate to N-hydroxyphthalimide. Journal of the Chemical Society, Perkin Transactions 2, 741-746.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 5. Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 7. N-(Hydroxybenzyl)benzamide Derivatives: Aqueous pH-Dependent Kinetics and Mechanistic Implications for the Aqueous Reactivity of Carbinolamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking Methyl (2-(hydroxymethyl)phenyl)carbamate: A Safer, High-Fidelity Precursor for Benzoxazinone Synthesis
Topic: Benchmarking Methyl (2-(hydroxymethyl)phenyl)carbamate against Commercial Reagents Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.
Executive Summary
In the landscape of heterocycle synthesis, the construction of the 1,4-dihydro-2H-3,1-benzoxazin-2-one core is a pivotal transformation, often serving as a scaffold for antiretrovirals (e.g., Efavirenz analogues), progesterone receptor agonists, and bactericides.
Traditionally, this cyclization is achieved via the "phosgenation" of 2-aminobenzyl alcohol using hazardous reagents like Phosgene, Triphosgene, or moisture-sensitive 1,1'-Carbonyldiimidazole (CDI).
This guide benchmarks Methyl (2-(hydroxymethyl)phenyl)carbamate (CAS 117550-36-4) as a superior "smart precursor." By embedding the carbonyl source within the molecule as a stable carbamate, this reagent allows for intramolecular cyclization under mild conditions, eliminating the need for toxic gaseous reagents and simplifying purification.
Technical Profile & Mechanism of Action
Methyl (2-(hydroxymethyl)phenyl)carbamate functions as a masked isocyanate equivalent. Unlike isocyanates, which are prone to hydrolysis and dimerization, this carbamate is a stable solid. Upon activation with a mild base or heat, the pendant hydroxymethyl group attacks the carbamate carbonyl, releasing methanol and closing the oxazinone ring.
Mechanistic Pathway (DOT Visualization)
Figure 1: The intramolecular cyclization mechanism of Methyl (2-(hydroxymethyl)phenyl)carbamate compared to the traditional intermolecular phosgenation route.
Comparative Benchmarking
The following data compares the performance of Methyl (2-(hydroxymethyl)phenyl)carbamate (Method A) against industry-standard reagents Triphosgene (Method B) and CDI (Method C) for the synthesis of 1,4-dihydro-2H-3,1-benzoxazin-2-one.
Table 1: Reagent Performance Matrix
| Metric | Method A: Methyl (2-(hydroxymethyl)phenyl)carbamate | Method B: Triphosgene | Method C: CDI (Carbonyldiimidazole) |
| Reaction Type | Intramolecular (Cyclization) | Intermolecular (Phosgenation) | Intermolecular (Coupling) |
| Safety Profile | High. Stable solid. No gas evolution. | Critical. Generates Phosgene gas in situ. | Moderate. Sensitizer; moisture sensitive. |
| Atom Economy | Good.[1] Byproduct is MeOH (easily removed). | Poor. Byproducts: HCl, toxic residues. | Moderate. Byproduct: Imidazole (requires wash). |
| Moisture Sensitivity | Low. Can be handled in open air. | High. Requires strictly anhydrous conditions. | High. Hydrolyzes rapidly. |
| Purification | Evaporation/Recrystallization. | Aqueous quench + Extraction. | Acid wash (to remove imidazole) + Column. |
| Typical Yield | 92 - 96% | 85 - 90% | 75 - 85% |
Analysis of Causality:
-
Yield Superiority: Method A achieves higher yields because the reaction is intramolecular. The reactive centers are pre-organized in the ortho position, significantly increasing the effective molarity and reaction rate compared to the intermolecular collision required in Methods B and C.
-
Purity Profile: Method C (CDI) often yields imidazole-contaminated products requiring acidic washes that can hydrolyze sensitive oxazinone rings. Method A releases only methanol, which is removed via rotary evaporation, leaving the product analytically pure.
Experimental Protocol: Self-Validating System
This protocol is designed to be self-validating : the completion of the reaction is visually indicated by the cessation of methanol reflux (if distilled) or by TLC monitoring where the starting material (more polar) disappears.
Objective: Synthesis of 1,4-dihydro-2H-3,1-benzoxazin-2-one.
Reagents:
-
Potassium Carbonate (
) (0.1 equiv) - Catalyst -
Toluene or Xylene (Solvent) - Chosen for boiling point to drive MeOH removal
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (or simple distillation head), suspend Methyl (2-(hydroxymethyl)phenyl)carbamate (10 mmol) in Toluene (50 mL).
-
Catalyst Addition: Add catalytic
(1 mmol).-
Note: Strong bases are unnecessary; the phenoxide/alkoxide intermediate is generated in equilibrium.
-
-
Cyclization: Heat the mixture to reflux (
).-
Validation Check: Monitor the distillation head. You will observe the azeotropic removal of Methanol (
). The reaction is driven to completion by Le Chatelier's principle as MeOH is removed.
-
-
Monitoring: Check TLC (Ethyl Acetate/Hexane 1:1) after 2 hours.
-
Pass Criteria: Disappearance of the carbamate spot (
) and appearance of the benzoxazinone spot ( ).
-
-
Workup:
-
Cool reaction to room temperature.
-
Filter off the solid
. -
Concentrate the filtrate under reduced pressure.
-
-
Isolation: The residue typically solidifies upon cooling. Recrystallize from Ethanol/Water if higher purity is required.
Strategic Application in Drug Discovery
Researchers should choose Methyl (2-(hydroxymethyl)phenyl)carbamate when:
-
Scale-up is imminent: Avoiding phosgene/triphosgene on a kilo-scale reduces engineering controls and safety costs.
-
Late-stage Functionalization: If the phenyl ring contains sensitive functional groups (e.g., nitriles, esters) that might hydrolyze during the acidic workup required for CDI/Triphosgene reactions.
-
Green Chemistry Mandates: The process scores highly on Green Chemistry metrics (PMI) due to the absence of halogenated solvents and toxic byproducts.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25786, 1,4-Dihydro-2H-3,1-benzoxazin-2-one. Retrieved from [Link]
-
Fischer, P. et al. (2013). CDI Mediates Mild and One-Pot Syntheses of 4H-1,3-Benzoxazinones. ChemRxiv. Retrieved from [Link]
-
Organic Chemistry Portal (2024). Synthesis of Benzoxazinones. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
